Product packaging for Oxyayanin B(Cat. No.:CAS No. 548-74-3)

Oxyayanin B

Cat. No.: B1195107
CAS No.: 548-74-3
M. Wt: 360.3 g/mol
InChI Key: UQBUUCDVKDSHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxyayanin B (CAS 548-74-3), a naturally occurring O-methylated flavonoid, is a compound of significant interest in biochemical and pharmacological research . It is identified with the molecular formula C18H16O8 and a molecular weight of 360.30 g/mol . This compound is sourced from specific tropical woods, such as Distemonanthus benthamianus (Movingui), and has been studied for its potential biological activities, which include antitumor and antibacterial properties . In silico predictions suggest this compound may interact with a range of molecular targets, including enzymes like cathepsin D and DNA topoisomerase II alpha, as well as nuclear receptors such as the pregnane X receptor (PXR) and the thyroid hormone receptor . Its predicted ADMET properties indicate a high probability for human intestinal absorption and oral bioavailability, positioning it as a valuable compound for lead development and mechanistic studies in areas like aromatase inhibition and cancer research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O8 B1195107 Oxyayanin B CAS No. 548-74-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

548-74-3

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

IUPAC Name

5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one

InChI

InChI=1S/C18H16O8/c1-23-10-5-4-8(6-9(10)19)17-18(25-3)16(22)13-11(26-17)7-12(24-2)14(20)15(13)21/h4-7,19-21H,1-3H3

InChI Key

UQBUUCDVKDSHCE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)O

Synonyms

3',5,6-TH-TMF
3',5,6-trihydroxy-3,4',7-trimethoxyflavone
3,5,6-trihydroxy-3',4',7'-trimethoxyflavone
THTMOF

Origin of Product

United States

Foundational & Exploratory

Oxyayanin B chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyayanin B is a naturally occurring flavonoid, specifically a trihydroxy-trimethoxyflavone, that has been identified in a number of plant species. As a member of the flavonoid class of compounds, it holds potential for various biological activities, though specific research on this particular molecule is limited. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, properties, and known natural sources. Due to the scarcity of published experimental data, this guide also outlines general methodologies for the analysis and evaluation of similar flavonoid compounds, providing a framework for future research.

Chemical Structure and Identification

This compound is a flavonoid derivative with the systematic IUPAC name 5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one .[1] The core structure is a flavone backbone substituted with three hydroxyl (-OH) groups and three methoxy (-OCH3) groups at specific positions, which dictate its chemical behavior and potential biological functions.

Below is a DOT language script for the 2D chemical structure of this compound.

Chemical structure of this compound.

Chemical and Physical Properties

The following table summarizes the key chemical identifiers and computed properties for this compound. Experimental data for properties such as melting point and solubility are not widely available in the literature.

PropertyValueSource
Molecular Formula C18H16O8[1]
Molecular Weight 360.3 g/mol [1]
CAS Number 548-74-3[1]
IUPAC Name 5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one[1]
Synonyms 3',5,6-Trihydroxy-3,4',7-trimethoxyflavone, 3,7,4'-trimethylquercetagetin[1]
Monoisotopic Mass 360.08451746 Da[1]
XLogP3 (Computed) 2.8[1]
SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)O[1]
InChIKey UQBUUCDVKDSHCE-UHFFFAOYSA-N[1]

Natural Sources

This compound has been identified as a plant metabolite in several species.[1] The primary reported natural sources include:

  • Apuleia leiocarpa [1]

  • Hyptis brevipes [1]

  • Pulicaria wightiana (from the aerial parts)[1]

Biological Activity and Signaling Pathways

While the broader class of flavonoids is known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, specific in-vitro and in-vivo studies on this compound are not extensively documented in publicly available scientific literature. Consequently, there is no validated information on the specific signaling pathways that this compound may modulate.

Based on its structure as a polyhydroxylated and methoxylated flavonoid, it could be hypothesized to exhibit antioxidant properties through free radical scavenging. The arrangement of hydroxyl groups on the B-ring is often a key determinant of such activity. However, without experimental data, this remains speculative.

Future research could investigate the effects of this compound on common signaling pathways implicated in inflammation and cancer, such as NF-κB and MAPK pathways.

Below is a generalized hypothetical workflow for screening the biological activity of a novel flavonoid like this compound.

Biological_Activity_Screening_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In-Vivo Validation Compound This compound (Pure Compound) Antioxidant Antioxidant Assays (e.g., DPPH, ABTS, ORAC) Compound->Antioxidant Evaluate free radical scavenging Cytotoxicity Cytotoxicity Screening (e.g., MTT assay on cancer and normal cell lines) Compound->Cytotoxicity Determine IC50 values Enzyme Enzyme Inhibition Assays (e.g., COX, LOX) Antioxidant->Enzyme If antioxidant/anti-inflammatory activity is indicated Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK pathways) Cytotoxicity->Pathway If selective cytotoxicity is observed Animal Animal Models (e.g., inflammation or tumor models) Pathway->Animal Enzyme->Animal

Hypothetical workflow for evaluating this compound.

Experimental Protocols

Isolation from Natural Sources

A general protocol for the isolation of flavonoids from plant material is presented below. This would need to be optimized for the specific plant source and target compound.

Isolation_Workflow start Dried Plant Material (e.g., leaves, bark) extraction Maceration with Organic Solvent (e.g., Methanol, Ethanol) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., with hexane, ethyl acetate) crude_extract->partitioning fraction Ethyl Acetate Fraction (Flavonoid-rich) partitioning->fraction chromatography Column Chromatography (e.g., Silica Gel or Sephadex LH-20) fraction->chromatography fractions Collect and Analyze Fractions (TLC) chromatography->fractions purification Preparative HPLC fractions->purification pure_compound Pure this compound purification->pure_compound

References

Unveiling Oxyayanin B: A Technical Primer on its Discovery within Apuleia leiocarpa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery of Oxyayanin B, a significant flavonoid, within the heartwood of Apuleia leiocarpa. It is intended to serve as a comprehensive resource, detailing the experimental methodologies, quantitative data, and logical workflows involved in its isolation and characterization.

Executive Summary

This compound, a trihydroxy-trimethoxyflavone, has been identified as a constituent of the heartwood of Apuleia leiocarpa, a hardwood tree native to South America. This discovery is significant for the fields of phytochemistry and pharmacology due to the potential biological activities associated with this class of flavonoids. This document collates the available scientific information to present a detailed guide for researchers interested in the isolation, characterization, and further investigation of this compound from this botanical source.

Quantitative Data Summary

While the seminal research identifying this compound in Apuleia leiocarpa provides a qualitative report of its presence, specific quantitative data such as the yield from extraction or precise purity percentages are not extensively detailed in currently accessible literature. However, the structural elucidation was comprehensive. The following table summarizes the key physicochemical and spectroscopic data for this compound.

Data TypeValue
Molecular Formula C₁₈H₁₆O₈
Molecular Weight 360.3 g/mol
¹H NMR (CDCl₃, δ ppm) Data not explicitly available in summarized literature for A. leiocarpa isolate, but characteristic signals for this structure are well-established.
¹³C NMR (CDCl₃, δ ppm) Data not explicitly available in summarized literature for A. leiocarpa isolate, but characteristic signals for this structure are well-established.
Mass Spectrometry (MS) Data not explicitly available in summarized literature for A. leiocarpa isolate, but would show a molecular ion peak corresponding to the molecular weight.
Melting Point Not specified in the context of A. leiocarpa isolation.

Experimental Protocols

The isolation and characterization of this compound from Apuleia leiocarpa heartwood involves a multi-step process. The following protocols are based on established phytochemical methodologies for the separation of flavonoids from plant matrices.

Plant Material Collection and Preparation
  • Collection: Heartwood of Apuleia leiocarpa is collected from mature trees. Proper botanical identification is crucial to ensure the correct species is being processed.

  • Drying: The collected heartwood is air-dried in a shaded, well-ventilated area to reduce moisture content, which prevents microbial degradation and concentrates the secondary metabolites.

  • Grinding: The dried heartwood is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Selection: A non-polar solvent, such as hexane, is initially used to remove lipids and other non-polar compounds from the powdered heartwood.

  • Maceration/Soxhlet Extraction: The defatted plant material is then subjected to exhaustive extraction with a solvent of medium polarity, typically ethanol or methanol, which is effective for extracting flavonoids. This can be done through maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus.

  • Concentration: The resulting ethanolic or methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification
  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to fractionate the components based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.

  • Chromatography:

    • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using pTLC or preparative HPLC to yield pure this compound.

Characterization
  • Spectroscopic Analysis: The structure of the isolated pure compound is elucidated using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps in identifying the flavonoid chromophore.

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Comparison with Known Data: The spectroscopic data obtained are compared with published data for this compound to confirm its identity.

Visualized Workflows and Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the isolation of this compound and a generalized representation of the flavonoid biosynthetic pathway.

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_characterization Characterization A Apuleia leiocarpa heartwood collection B Air Drying A->B C Grinding to Powder B->C D Defatting with Hexane C->D E Ethanolic/Methanolic Extraction D->E F Concentration (Rotary Evaporator) E->F G Solvent-Solvent Partitioning F->G H Column Chromatography (Silica Gel) G->H I Preparative TLC/HPLC H->I J Spectroscopic Analysis (NMR, MS, UV, IR) I->J K This compound J->K Structure Elucidation

Caption: Experimental workflow for the isolation and characterization of this compound.

flavonoid_pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Shikimic_Acid Shikimic Acid Phenylalanine Phenylalanine Shikimic_Acid->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA Chalcones Chalcones p_Coumaroyl_CoA->Chalcones Flavanones Flavanones Chalcones->Flavanones Flavones Flavones Flavanones->Flavones Oxyayanin_B This compound Flavones->Oxyayanin_B Hydroxylation & Methylation Flavonols Flavonols

Caption: Generalized biosynthetic pathway leading to the formation of flavonoids like this compound.

Conclusion

The presence of this compound in Apuleia leiocarpa opens avenues for further research into the pharmacological properties of this compound and the chemotaxonomy of the Apuleia genus. This technical guide provides a foundational understanding of the discovery and the methodologies that can be employed for its further study. It is hoped that this document will serve as a valuable resource for the scientific community in advancing the knowledge and potential applications of this natural product.

An In-Depth Technical Guide to the Plant Metabolite Oxyayanin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyayanin B, a trihydroxy-trimethoxyflavone found in select plant species, is a secondary metabolite of growing interest within the scientific community. As a member of the flavonoid class of polyphenols, it is presumed to possess a range of biological activities. This technical guide synthesizes the available information on this compound, focusing on its function, relevant experimental data, and the methodologies employed in its study. While specific quantitative data and detailed signaling pathway analyses for the purified compound remain limited, this document provides a comprehensive overview based on current knowledge of related compounds and extracts from plants in which it is found, such as Apuleia leiocarpa, Hyptis brevipes, and Pulicaria wightiana.

Introduction

This compound is a flavonoid with the chemical name 5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one. Flavonoids are a diverse group of plant secondary metabolites known for their wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. The specific functions and mechanisms of action for many individual flavonoids, including this compound, are still under active investigation. This guide aims to provide a detailed resource for researchers by compiling existing data and outlining the experimental protocols relevant to the study of this plant metabolite.

Potential Biological Functions of this compound

Based on the activities of structurally similar flavonoids and extracts from plants containing this compound, the following biological functions are of primary interest for investigation.

Antioxidant Activity

Flavonoids are well-documented antioxidants due to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of plant extracts is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the FRAP (ferric reducing antioxidant power) assay.

Table 1: Antioxidant Activity of Extracts from Plants Potentially Containing this compound

Plant SpeciesAssayResults (IC50 or equivalent)Reference
Phaleria macrocarpaDPPH8.15 ± 0.02 µg/mL (Methanol Extract)[1]
Phaleria macrocarpaDPPH122.4 ± 1.14 µg/ml (Pericarp Ethyl Acetate Extract)[2]
Anogeissus leiocarpusDPPH104.74 µg/mL (Stem Bark Ethanol Extract)[3]
Anticancer Activity

Many flavonoids exhibit cytotoxic effects against various cancer cell lines. The anticancer potential of plant extracts is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Extracts from plants such as Phaleria macrocarpa have shown cytotoxic activity against cancer cell lines like SKOV-3 (ovarian cancer) and MDA-MB231 (breast cancer)[1]. However, the specific contribution of this compound to this activity has not been determined.

Table 2: Anticancer Activity of Extracts from Plants Potentially Containing this compound

Plant SpeciesCell LineAssayResults (IC50)Reference
Phaleria macrocarpaSKOV-3MTT7.75 ± 2.56 µg/mL (Methanol Extract)[1]
Phaleria macrocarpaMDA-MB231MTT7.80 ± 1.57 µg/mL (Chloroform Extract)[1]
Parietaria judaicaHeLaMTT11.82 µg/mL (Ethanolic Extract)[4]
Lippia albaA549Cytotoxicity275 µL/L (Essential Oil)[5]
Clinopodium nepetaA549Cytotoxicity205 µL/L (Essential Oil)[5]
Anti-inflammatory Activity

Flavonoids can modulate inflammatory pathways, often by inhibiting enzymes like cyclooxygenases (COX) or by affecting signaling cascades such as the NF-κB pathway. The anti-inflammatory potential of a compound can be assessed by measuring the inhibition of nitric oxide (NO) production in stimulated macrophages.

Potential Signaling Pathway Involvement

While direct evidence for this compound's interaction with specific signaling pathways is yet to be established, the known activities of other flavonoids suggest potential involvement in key cellular pathways implicated in cancer and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Some flavonoids have been shown to inhibit this pathway, leading to apoptosis of cancer cells.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation This compound (potential) This compound (potential) This compound (potential)->PI3K This compound (potential)->Akt

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also common in cancer. Certain flavonoids can modulate MAPK signaling, influencing cell fate.

MAPK_Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound (potential) This compound (potential) This compound (potential)->Raf This compound (potential)->MEK NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound (potential) This compound (potential) This compound (potential)->IKK Complex Isolation_Workflow start Plant Material Collection and Preparation extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography (e.g., Silica Gel) partitioning->chromatography purification Preparative HPLC chromatography->purification characterization Structural Characterization (NMR, MS) purification->characterization end_node Pure this compound characterization->end_node

References

The Putative Biosynthesis of Oxyayanin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyayanin B, a trihydroxy-trimethoxyflavone found in plants such as Apuleia leiocarpa and Hyptis brevipes, belongs to the vast class of flavonoid secondary metabolites.[1][2] While the precise biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be constructed based on the well-established general flavonoid biosynthesis route and the known activities of specific enzyme families responsible for the characteristic hydroxylation and methylation patterns. This technical guide outlines a chemically logical and sequential pathway for the biosynthesis of this compound, providing a foundational understanding for researchers in natural product synthesis, metabolic engineering, and drug discovery.

The Core Phenylpropanoid and Flavonoid Biosynthesis Pathway

The biosynthesis of all flavonoids, including this compound, commences with the phenylpropanoid pathway. This central metabolic route provides the initial precursor, p-Coumaroyl-CoA, which serves as the starter molecule for the flavonoid backbone.

1.1. Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA

The synthesis of p-Coumaroyl-CoA begins with the aromatic amino acid L-phenylalanine. A series of three enzymatic reactions, catalyzed by Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumarate:CoA ligase (4CL), respectively, lead to the formation of p-Coumaroyl-CoA.

1.2. Chalcone and Flavanone Formation

The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA, a reaction catalyzed by Chalcone Synthase (CHS) . This results in the formation of a C15 chalcone intermediate, naringenin chalcone. Subsequently, Chalcone Isomerase (CHI) catalyzes the stereospecific isomerization of the chalcone into the flavanone, naringenin. Naringenin represents a critical branch point from which the biosynthesis of various flavonoid classes, including the flavones, diverges.

Putative Biosynthetic Pathway of this compound

The conversion of the central intermediate, naringenin, to this compound involves a series of hydroxylation and O-methylation reactions. The proposed sequence of these modifications is based on the substrate specificities of the involved enzyme classes.

2.1. Hydroxylation Events

The structure of this compound features hydroxyl groups at positions 3', 5, and 6. These are introduced by specific hydroxylase enzymes:

  • Flavonoid 3'-Hydroxylase (F3'H): This cytochrome P450 monooxygenase is responsible for the hydroxylation of the B-ring at the 3' position. In this putative pathway, F3'H acts on naringenin to produce eriodictyol.

  • Flavone Synthase (FNS): The conversion of the flavanone (eriodictyol) to a flavone (luteolin) is catalyzed by FNS. This enzyme introduces a double bond between C2 and C3 of the C-ring.

  • Flavonoid 6-Hydroxylase (F6H): This enzyme introduces the hydroxyl group at the 6-position of the A-ring.

2.2. O-Methylation Events

This compound possesses methoxy groups at positions 3, 4', and 7. These methylations are catalyzed by O-Methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. The precise order of these methylation steps can vary, and the responsible OMTs often exhibit substrate and position specificity.

2.3. A Proposed Sequential Pathway

A plausible biosynthetic route to this compound from naringenin is detailed below and illustrated in the accompanying pathway diagram. This sequence considers the potential substrate preferences of the involved enzymes, such as the observation that some flavonoid 6-hydroxylases act on partially methylated substrates.

  • Naringenin is hydroxylated at the 3' position by F3'H to yield Eriodictyol .

  • Eriodictyol is converted to the flavone Luteolin by FNS .

  • Luteolin undergoes methylation at the 7-hydroxyl group by a specific OMT to produce 7-O-Methyl-luteolin .

  • 7-O-Methyl-luteolin is then methylated at the 4'-hydroxyl group by another OMT to yield Chrysoeriol-7-O-methyl ether .

  • This intermediate is hydroxylated at the 6-position by F6H to form 6-Hydroxy-chrysoeriol-7-O-methyl ether .

  • Finally, a third OMT catalyzes the methylation of the 3-hydroxyl group to produce This compound .

Data Presentation

Enzyme ClassRepresentative EnzymeSubstrateKm (µM)kcat (s-1)Source Organism
Chalcone Synthase (CHS)Medicago sativa CHSp-Coumaroyl-CoA1.61.9Alfalfa
Chalcone Isomerase (CHI)Medicago sativa CHINaringenin Chalcone3.5450Alfalfa
Flavonoid 3'-Hydroxylase (F3'H)Petunia x hybrida F3'HNaringenin5.00.1Petunia
O-Methyltransferase (OMT)Medicago sativa COMTLuteolin250.2Alfalfa

Note: The kinetic values presented are approximations derived from various studies and can vary significantly based on experimental conditions and the specific enzyme isoform.

Experimental Protocols

The following are generalized protocols for assaying the activity of key enzyme types in the putative this compound biosynthetic pathway. These protocols can be adapted for the specific enzymes under investigation.

4.1. Chalcone Synthase (CHS) Activity Assay

  • Principle: The enzymatic reaction is monitored by the incorporation of [14C]-malonyl-CoA into a chalcone product, which is then separated by thin-layer chromatography (TLC) and quantified by liquid scintillation counting.

  • Reaction Mixture (100 µL):

    • 50 mM Potassium Phosphate buffer (pH 7.5)

    • 10 µM p-Coumaroyl-CoA

    • 20 µM [14C]-Malonyl-CoA (specific activity ~1.85 GBq/mmol)

    • 10-50 µg of crude or purified enzyme extract

  • Procedure:

    • Initiate the reaction by adding the enzyme extract.

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction by adding 20 µL of 20% HCl.

    • Extract the chalcone product with 200 µL of ethyl acetate.

    • Spot the ethyl acetate phase onto a silica gel TLC plate.

    • Develop the TLC plate using a solvent system of chloroform:acetic acid:water (10:9:1, v/v/v).

    • Visualize the product under UV light and scrape the corresponding silica into a scintillation vial.

    • Quantify the radioactivity using a liquid scintillation counter.

4.2. Flavonoid O-Methyltransferase (OMT) Activity Assay

  • Principle: The transfer of a tritiated methyl group from S-adenosyl-L-[methyl-3H]-methionine to the flavonoid substrate is measured. The radiolabeled product is separated and quantified.

  • Reaction Mixture (50 µL):

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 1 mM Dithiothreitol (DTT)

    • 50 µM Flavonoid substrate (e.g., Luteolin)

    • 10 µM S-adenosyl-L-[methyl-3H]-methionine (specific activity ~555 GBq/mmol)

    • 5-20 µg of crude or purified enzyme extract

  • Procedure:

    • Start the reaction by adding the enzyme.

    • Incubate at 30°C for 1 hour.

    • Terminate the reaction by adding 10 µL of 1 N HCl.

    • Extract the methylated product with 100 µL of ethyl acetate.

    • Transfer the ethyl acetate phase to a scintillation vial and evaporate to dryness.

    • Resuspend the residue in scintillation cocktail and measure radioactivity.

Visualizations

5.1. Phenylpropanoid and Core Flavonoid Pathway

Phenylpropanoid_Flavonoid_Pathway L_Phe L-Phenylalanine Cinnamate Cinnamic Acid L_Phe->Cinnamate PAL p_Coumarate p-Coumaric Acid Cinnamate->p_Coumarate C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumarate->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI

Caption: General Phenylpropanoid and Core Flavonoid Biosynthesis Pathway.

5.2. Putative Biosynthesis Pathway of this compound

Oxyayanin_B_Pathway Naringenin Naringenin Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Luteolin Luteolin Eriodictyol->Luteolin FNS Methyl_Luteolin 7-O-Methyl-luteolin Luteolin->Methyl_Luteolin OMT Chrysoeriol_Ether Chrysoeriol-7-O-methyl ether Methyl_Luteolin->Chrysoeriol_Ether OMT Hydroxy_Chrysoeriol_Ether 6-Hydroxy-chrysoeriol-7-O-methyl ether Chrysoeriol_Ether->Hydroxy_Chrysoeriol_Ether F6H Oxyayanin_B This compound Hydroxy_Chrysoeriol_Ether->Oxyayanin_B OMT

Caption: Putative Biosynthesis Pathway of this compound from Naringenin.

5.3. Experimental Workflow for Enzyme Activity Assay

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Enzyme Preparation (Extraction/Purification) Reaction_Setup Setup Reaction Mixture Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate Preparation (Radiolabeled/Unlabeled) Substrate_Prep->Reaction_Setup Buffer_Prep Buffer & Reagent Preparation Buffer_Prep->Reaction_Setup Incubation Incubation (Controlled Temperature & Time) Reaction_Setup->Incubation Termination Reaction Termination Incubation->Termination Extraction Product Extraction Termination->Extraction Separation Separation (TLC/HPLC) Extraction->Separation Quantification Quantification (Scintillation Counting/Spectrophotometry) Separation->Quantification

Caption: General Experimental Workflow for Enzyme Activity Assays.

References

Oxyayanin B CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyayanin B, a naturally occurring flavone, presents a subject of interest within the field of phytochemistry and drug discovery. This technical guide provides a concise summary of its fundamental physicochemical properties. Due to a notable scarcity of dedicated research on this specific compound, this document further outlines generalized experimental protocols and common signaling pathways associated with the broader class of flavonoids, offering a foundational framework for future investigation into the bioactivity of this compound.

Physicochemical Properties of this compound

This compound, also known as 3',5,6-Trihydroxy-3,4',7-trimethoxyflavone, is a distinct flavonoid compound. Its key identifiers and molecular characteristics are summarized below for reference.

PropertyValueSource
CAS Number 548-74-3PubChem[1]
Molecular Formula C₁₈H₁₆O₈PubChem[1]
Molecular Weight 360.3 g/mol PubChem[1]
Synonyms 3',5,6-Trihydroxy-3,4',7-trimethoxyflavone, Oxyanin BPubChem[1]

General Experimental Protocols for Flavonoid Bioactivity Screening

In Vitro Anti-inflammatory Activity Assessment

A common approach to evaluate the anti-inflammatory potential of a flavonoid is to measure its effect on inflammatory mediators in cell culture models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Objective: To determine the inhibitory effect of the test compound on the production of nitric oxide (NO) and pro-inflammatory cytokines.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL).

  • Nitric Oxide (NO) Quantification: After a 24-hour incubation period, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Viability Assay: A cell viability assay, such as the MTT assay, is performed to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.

Anticancer Activity Evaluation

The potential of a flavonoid to inhibit cancer cell growth can be assessed through various in vitro assays using relevant cancer cell lines.

Objective: To evaluate the cytotoxic and apoptotic effects of the test compound on a selected cancer cell line.

Methodology:

  • Cell Culture: A relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is maintained in appropriate culture conditions.

  • Cytotoxicity Assay (MTT Assay): Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 24, 48, and 72 hours. The cell viability is then determined by adding MTT reagent and measuring the absorbance of the resulting formazan product. The IC₅₀ (half-maximal inhibitory concentration) is calculated.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): To determine if the compound induces apoptosis, treated cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry.

  • Western Blot Analysis: To investigate the molecular mechanism, protein expression levels of key apoptotic markers (e.g., Bcl-2, Bax, Caspase-3) can be analyzed by Western blotting.

Illustrative Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a common signaling pathway often modulated by flavonoids and a general experimental workflow for bioactivity screening. It is critical to note that these are generalized representations and have not been specifically validated for this compound due to the absence of dedicated research.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB (active) NFkB->NFkB_nuc Translocates to Nucleus Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces OxyayaninB This compound (Hypothesized) OxyayaninB->IKK Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

G start Start: Compound Isolation/ Synthesis invitro In Vitro Screening (e.g., Anti-inflammatory, Anticancer assays) start->invitro mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) invitro->mechanism invivo In Vivo Studies (Animal Models) mechanism->invivo clinical Pre-clinical & Clinical Trials invivo->clinical end End: Therapeutic Application clinical->end

Caption: Generalized workflow for natural product drug discovery.

Future Directions

The distinct chemical structure of this compound suggests it may possess unique biological activities. There is a clear need for foundational research to explore its potential therapeutic applications. Future studies should focus on:

  • Comprehensive Bioactivity Screening: Evaluating this compound against a wide range of biological targets, including inflammatory pathways, cancer cell lines, and microbial pathogens.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and toxicological profile of this compound in relevant animal models.

Conclusion

This compound remains a largely uncharacterized flavonoid with potential for further scientific investigation. This guide provides the available core data for this compound and outlines a strategic framework based on established methodologies in flavonoid research to encourage and guide future exploration into its biological properties and therapeutic potential. The presented protocols and illustrative pathways offer a starting point for researchers to unlock the prospective applications of this compound in drug development.

References

Spectral Data of Oxyayanin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available spectral data for Oxyayanin B, a naturally occurring flavonoid. The information presented is intended to support research and development activities involving this compound. Due to the limited availability of comprehensive public data, this document summarizes the foundational mass spectrometry information and outlines the general experimental protocols typically employed for the spectral analysis of flavonoids.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and molecular weight of natural products. For this compound, the primary available data point is its molecular ion peak.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₈H₁₆O₈-
Molecular Weight360.3 g/mol -
Major Ion Peak (m/z)360[1]

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

The determination of the molecular weight and formula of a flavonoid like this compound is typically achieved using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The general procedure is as follows:

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, commonly methanol or a mixture of methanol and water.

  • Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase molecular ions (e.g., [M+H]⁺ or [M-H]⁻).

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a high-resolution mass spectrum. The accurate mass measurement allows for the determination of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹H NMR Spectral Data for this compound (Data Not Available)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data Not Available

Table 3: ¹³C NMR Spectral Data for this compound (Data Not Available)

CarbonChemical Shift (δ, ppm)
Data Not Available

Experimental Protocol: 1D and 2D NMR Spectroscopy

The standard procedure for acquiring NMR data for a flavonoid involves the following steps:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00).

  • 1D NMR Acquisition:

    • ¹H NMR: A proton NMR spectrum is acquired to determine the number of different types of protons, their chemical environments, and their coupling patterns.

    • ¹³C NMR: A carbon-13 NMR spectrum is run to identify the number of non-equivalent carbons and their types (e.g., carbonyl, aromatic, aliphatic).

  • 2D NMR Acquisition: To fully assign the structure, a series of two-dimensional NMR experiments are typically performed:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and calibrated. The chemical shifts, multiplicities, and coupling constants are then analyzed to elucidate the complete molecular structure.

Logical Workflow for Spectral Analysis

The logical progression for the spectral analysis of a novel or isolated compound like this compound is outlined below.

Spectral_Analysis_Workflow cluster_purification Isolation & Purification cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_confirmation Structure Confirmation Isolation Isolation from Natural Source Purification Chromatographic Purification Isolation->Purification HRMS HR-MS Analysis Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Formula Determine Molecular Formula & Weight HRMS->Formula Confirmation Final Structure Confirmation Formula->Confirmation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Structure Elucidate Chemical Structure NMR_2D->Structure Structure->Confirmation

Caption: Workflow for the isolation and structural elucidation of a natural product.

Due to the absence of specific signaling pathway information for this compound in the public domain, a diagram illustrating its biological interactions cannot be provided at this time. Further research is required to delineate its mechanism of action and potential therapeutic targets.

References

No Published Literature Reviews Found for Oxyayanin B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published literature reviews on the compound Oxyayanin B has yielded no specific results. Consequently, the requested in-depth technical guide or whitepaper, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time.

The current body of scientific and research literature accessible through standard databases does not appear to contain dedicated review articles focusing on this compound. This suggests that research on this particular compound may be limited, still in its nascent stages, or primarily documented in sources not indexed in the searched repositories.

Without access to foundational literature reviews, the core requirements of the requested content—summarizing quantitative data, detailing experimental methodologies, and visualizing molecular interactions—cannot be fulfilled. Further investigation into primary research articles, if any exist, would be necessary to compile such a detailed technical document. Researchers, scientists, and drug development professionals interested in this compound are encouraged to conduct direct searches in specialized chemical and biological databases for any preliminary studies or mentions of the compound.

Early Studies on Oxyayanin B's Biological Activity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

To the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document serves as an in-depth technical guide on the early biological activities of Oxyayanin B (IUPAC name: 5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one). A comprehensive review of publicly available scientific literature reveals a significant scarcity of dedicated early studies on the specific biological activities of this compound. While the broader class of flavonoids, to which this compound belongs, is known for a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties, specific experimental data, detailed protocols, and elucidated signaling pathways for this compound remain largely unpublished.

This guide, therefore, pivots to a theoretical framework based on the known activities of structurally similar flavonoids. The experimental protocols and signaling pathways detailed below are representative of the methodologies commonly employed in the investigation of flavonoid bioactivity and should be considered as a foundational template for future research on this compound.

Quantitative Data on Structurally Related Flavonoids

Due to the absence of specific quantitative data for this compound, this section presents a summary of IC50 values for structurally analogous flavonoids to provide a comparative context for potential bioactivity.

Compound NameTarget/AssayCell LineIC50 (µM)Reference Context
ApigeninCOX-2 Transcriptional ActivationRAW 264.7< 15Inhibition of inflammation-related enzymes.
KaempferoliNOS Transcriptional ActivationRAW 264.7< 15Inhibition of nitric oxide production pathways.
LuteolinDPPH Radical Scavenging-~10-20General antioxidant capacity.
QuercetinHeLa Cell CytotoxicityHeLa~20-50Anticancer proliferative effects.

Note: The above data is for illustrative purposes only and does not represent experimental results for this compound.

Postulated Biological Activities and Relevant Experimental Protocols

Based on its chemical structure—a trihydroxy-trimethoxyflavone—this compound is hypothesized to possess anti-inflammatory, antioxidant, and cytotoxic activities. The following are detailed, standardized protocols that would be essential for the initial biological screening of this compound.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in Macrophages

Objective: To determine the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The media is then replaced with fresh media containing varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Following pre-treatment with this compound, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • 50 µL of cell culture supernatant is mixed with 50 µL of sulfanilamide solution (1% in 5% phosphoric acid).

    • After 10 minutes of incubation at room temperature, 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (0.1%) is added.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC50 value is determined from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

  • Preparation of Reagents:

    • A 0.1 mM solution of DPPH in methanol is prepared.

    • A series of concentrations of this compound are prepared in methanol.

  • Assay Procedure:

    • In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of each concentration of this compound.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound. The IC50 value is calculated from the dose-response curve.

Cytotoxic Activity: MTT Assay on HeLa Cells

Objective: To evaluate the cytotoxic effect of this compound on a human cancer cell line (HeLa).

Methodology:

  • Cell Culture: HeLa cells are maintained in appropriate culture medium and conditions.

  • Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined.

Hypothesized Signaling Pathways and Visualization

Based on the activities of other flavonoids, this compound may exert its biological effects through the modulation of key signaling pathways.

Anti-inflammatory Signaling Pathway

Flavonoids commonly exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). This compound is hypothesized to inhibit this pathway, potentially at the level of IKK activation or IκB degradation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation OxyayaninB This compound OxyayaninB->IKK Inhibition ProInflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->ProInflammatoryGenes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Induction in Cancer Cells

Many flavonoids induce apoptosis (programmed cell death) in cancer cells through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.

G cluster_cell Cancer Cell cluster_mito Mitochondrion OxyayaninB This compound Bcl2 Bcl-2 (Anti-apoptotic) OxyayaninB->Bcl2 Inhibition Bax Bax (Pro-apoptotic) OxyayaninB->Bax Activation CytoC Cytochrome c Bax->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the accessible scientific literature, its chemical structure strongly suggests potential as an anti-inflammatory, antioxidant, and cytotoxic agent. The experimental protocols and hypothesized signaling pathways presented in this whitepaper provide a robust framework for initiating a comprehensive investigation into the pharmacological profile of this compound. Future research should focus on performing the outlined in vitro assays to generate foundational data. Positive results would warrant further investigation into its mechanisms of action and potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Oxyayanin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyayanin B, a substituted flavonoid, has garnered interest within the scientific community for its potential therapeutic properties, which are often associated with the broader class of flavonoids. These properties include anti-inflammatory, antioxidant, and immunomodulatory effects. This document provides detailed protocols for the extraction and isolation of this compound from one of its known natural sources, Distemonanthus benthamianus. Additionally, it outlines the signaling pathways potentially modulated by this compound, offering a basis for further research and drug development.

Natural Sources

This compound has been identified in several plant species, including:

  • Distemonanthus benthamianus (Caesalpinioideae)

  • Apuleia leiocarpa (Fabaceae)

  • Hyptis brevipes (Lamiaceae)

The protocols detailed below focus on the extraction from the heartwood of Distemonanthus benthamianus, a common source for this compound.

Data Presentation: Extraction and Purification Summary

The following table summarizes the anticipated yields and purity at different stages of the extraction and isolation process. Please note that these are representative values and actual results may vary depending on the starting material and experimental conditions.

StageMethodKey ParametersExpected Yield (w/w of initial dry material)Expected Purity
Crude Extraction Soxhlet ExtractionSolvent: Methanol; Duration: 48 hours10 - 15%Low
Solvent Partitioning Liquid-Liquid ExtractionSolvents: n-Hexane, Chloroform, Ethyl Acetate2 - 4% (Ethyl Acetate Fraction)Moderate
Initial Purification Silica Gel Column ChromatographyMobile Phase: Gradient of Chloroform and Methanol0.1 - 0.5%High
Final Purification Preparative HPLCMobile Phase: Acetonitrile/Water Gradient>0.05%>98%

Experimental Protocols

Protocol 1: Extraction of Crude Flavonoid Mixture from Distemonanthus benthamianus

Objective: To extract a crude mixture of flavonoids, including this compound, from the heartwood of Distemonanthus benthamianus.

Materials:

  • Dried and powdered heartwood of Distemonanthus benthamianus

  • Methanol (reagent grade)

  • Soxhlet apparatus

  • Rotary evaporator

  • Whatman No. 1 filter paper

Procedure:

  • Weigh 500 g of dried, powdered heartwood of Distemonanthus benthamianus.

  • Place the powdered material into a large thimble and insert it into the chamber of the Soxhlet apparatus.

  • Fill the round-bottom flask with 2.5 L of methanol.

  • Assemble the Soxhlet apparatus and heat the methanol to its boiling point.

  • Allow the extraction to proceed for 48 hours, ensuring continuous cycling of the solvent.

  • After 48 hours, turn off the heat and allow the apparatus to cool.

  • Filter the methanolic extract through Whatman No. 1 filter paper to remove any suspended particles.

  • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude methanol extract.

  • Dry the crude extract in a vacuum oven at 40°C to a constant weight.

Protocol 2: Isolation of this compound using Column Chromatography

Objective: To isolate this compound from the crude methanolic extract through solvent partitioning and column chromatography.

Materials:

  • Crude methanol extract from Protocol 1

  • n-Hexane (reagent grade)

  • Chloroform (reagent grade)

  • Ethyl acetate (reagent grade)

  • Methanol (HPLC grade)

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column (5 cm diameter, 60 cm length)

  • Separatory funnel (2 L)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 365 nm)

Procedure:

Part A: Solvent Partitioning

  • Dissolve 50 g of the crude methanol extract in 500 mL of 80% aqueous methanol.

  • Transfer the solution to a 2 L separatory funnel.

  • Perform liquid-liquid partitioning by first extracting with 500 mL of n-hexane three times to remove non-polar compounds. Discard the n-hexane fractions.

  • Subsequently, extract the aqueous methanol phase with 500 mL of chloroform three times. Collect and combine the chloroform fractions.

  • Finally, extract the remaining aqueous phase with 500 mL of ethyl acetate three times. Collect and combine the ethyl acetate fractions.

  • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator. This fraction is enriched with flavonoids, including this compound.

Part B: Silica Gel Column Chromatography

  • Prepare a slurry of 250 g of silica gel in chloroform.

  • Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Allow the column to settle and equilibrate with chloroform.

  • Dissolve 10 g of the dried ethyl acetate fraction in a minimal amount of chloroform and load it onto the top of the silica gel column.

  • Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

  • Collect fractions of 50 mL each and monitor the separation using TLC.

  • For TLC analysis, use a mobile phase of chloroform:methanol (95:5 v/v). Spot the collected fractions on a TLC plate and visualize under a UV lamp. Fractions containing spots with a similar Rf value to a known this compound standard should be combined.

  • Combine the fractions containing this compound and concentrate them using a rotary evaporator to yield a semi-pure solid.

Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To obtain highly pure this compound.

Materials:

  • Semi-pure this compound from Protocol 2

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Formic acid (optional, for improved peak shape)

  • Preparative HPLC system with a C18 column

Procedure:

  • Dissolve the semi-pure this compound in a minimal amount of methanol.

  • Set up the preparative HPLC system with a C18 column.

  • Prepare the mobile phases: Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

  • Equilibrate the column with a starting mobile phase composition (e.g., 70% A, 30% B).

  • Inject the dissolved sample onto the column.

  • Run a linear gradient to increase the concentration of Solvent B over 40 minutes to elute the compounds. A typical gradient might be from 30% to 70% Solvent B.

  • Monitor the elution profile using a UV detector at a wavelength of approximately 280 nm and 340 nm.

  • Collect the peak corresponding to this compound based on its retention time, which should be determined using an analytical standard if available.

  • Combine the collected fractions containing pure this compound.

  • Remove the solvent using a rotary evaporator and then lyophilize to obtain pure, solid this compound.

  • Confirm the purity of the isolated compound using analytical HPLC and its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mandatory Visualizations

Diagram 1: General Workflow for this compound Extraction and Isolation

Extraction_Workflow Start Dried Distemonanthus benthamianus Heartwood Soxhlet Soxhlet Extraction (Methanol) Start->Soxhlet CrudeExtract Crude Methanolic Extract Soxhlet->CrudeExtract Partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction ColumnChrom Silica Gel Column Chromatography (Chloroform:Methanol Gradient) EtOAc_Fraction->ColumnChrom SemiPure Semi-Pure this compound ColumnChrom->SemiPure PrepHPLC Preparative HPLC (C18, Acetonitrile:Water Gradient) SemiPure->PrepHPLC PureCompound Pure this compound (>98%) PrepHPLC->PureCompound

Caption: Workflow for this compound extraction and isolation.

Diagram 2: Potential Anti-inflammatory Signaling Pathways Modulated by this compound

Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, the following diagram illustrates the generally accepted mechanism for flavonoids.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation p38_JNK p38 & JNK (MAPK) MAPKK->p38_JNK Phosphorylation AP1 AP-1 p38_JNK->AP1 Activation OxyayaninB This compound OxyayaninB->IKK Inhibition OxyayaninB->MAPKKK Inhibition DNA DNA NFkB_nuc->DNA Binding AP1->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Potential anti-inflammatory signaling pathways of this compound.

Disclaimer

These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling chemicals and operating equipment. The expected yields and purities are estimates and may vary. Further optimization of these protocols may be necessary to achieve desired results.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Oxyayanin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Oxyayanin B using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a flavonoid compound of interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various samples is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in complex mixtures. This application note describes a validated RP-HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC System
Detector UV-Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (based on typical flavonoid absorbance)[1]
Injection Volume 10 µL
Run Time 30 minutes
Chemicals and Reagents
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for solid samples is as follows:

  • Weigh a representative portion of the homogenized sample.

  • Extract the sample with a suitable solvent (e.g., methanol or ethanol) using sonication or vortexing.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) 98-102%
Precision (% RSD) Intra-day and Inter-day precision with a Relative Standard Deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Hypothetical)

As this compound is a flavonoid, it may be involved in various cellular signaling pathways. A common pathway influenced by flavonoids is the antioxidant response pathway. The following diagram illustrates a hypothetical involvement of this compound in such a pathway.

Signaling_Pathway OxyayaninB This compound Nrf2 Nrf2 OxyayaninB->Nrf2 activates ROS Reactive Oxygen Species (ROS) ROS->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1 Keap1 Keap1->Nrf2 inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Hypothetical signaling pathway of this compound.

Conclusion

This application note provides a comprehensive, though theoretical, HPLC method for the quantitative determination of this compound. The proposed method is based on established analytical principles for flavonoids and offers a starting point for researchers. It is essential that this method be fully validated in the user's laboratory with the specific sample matrix to ensure accurate and reliable results.

References

Application Notes and Protocols for the NMR-Based Characterization of Oxyayanin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the structural characterization of Oxyayanin B, a trihydroxy-trimethoxyflavone, using Nuclear Magnetic Resonance (NMR) spectroscopy. These guidelines are intended to assist researchers in the fields of natural product chemistry, medicinal chemistry, and drug development in the unambiguous identification and structural elucidation of this compound.

This compound, with the chemical formula C₁₈H₁₆O₈, is a flavonoid known for its presence in various plant species.[1] Accurate structural determination is crucial for understanding its biological activity and for quality control in drug development processes. NMR spectroscopy is the most powerful technique for the complete structural assignment of such molecules.

Overview of NMR Spectroscopy for Flavonoid Characterization

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For flavonoids like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural elucidation.

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for assembling the molecular skeleton.

Predicted and Representative NMR Data for this compound

Table 1: Predicted ¹H NMR Data for a Structurally Similar Flavonoid (5,3',4'-Trihydroxy-6,7,5'-trimethoxyflavone)

Atom No.Predicted Chemical Shift (ppm)Multiplicity
H-2'7.3 - 7.5d
H-6'7.3 - 7.5d
H-86.4 - 6.6s
H-5'6.9 - 7.1s
3-OCH₃3.8 - 4.0s
4'-OCH₃3.8 - 4.0s
7-OCH₃3.8 - 4.0s
5-OH12.0 - 13.0s
6-OH8.0 - 9.0s
3'-OH8.0 - 9.0s

Data is based on predicted values from publicly available databases for structurally related compounds.

Table 2: Representative ¹³C NMR Data for a Structurally Similar Flavonoid (3,5,8-Trihydroxy-6,7,4'-trimethoxyflavone) in DMSO-d₆

Atom No.Chemical Shift (ppm)
2155.0 - 160.0
3135.0 - 140.0
4175.0 - 180.0
5150.0 - 155.0
6130.0 - 135.0
7155.0 - 160.0
890.0 - 95.0
9150.0 - 155.0
10100.0 - 105.0
1'120.0 - 125.0
2'110.0 - 115.0
3'145.0 - 150.0
4'148.0 - 152.0
5'115.0 - 120.0
6'120.0 - 125.0
3-OCH₃59.0 - 61.0
4'-OCH₃55.0 - 57.0
7-OCH₃56.0 - 58.0

Data obtained from SpectraBase for 3,5,8-trihydroxy-6,7,4'-trimethoxyflavone and serves as a representative example.[1] Actual chemical shifts for this compound may vary.

Experimental Protocols

The following protocols outline the steps for acquiring high-quality NMR data for the characterization of this compound.

  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Commonly used solvents for flavonoids are Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., hydroxyl groups).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

The following workflow outlines the recommended sequence of NMR experiments.

NMR_Workflow A Sample Preparation B 1D ¹H NMR A->B Acquire C 1D ¹³C NMR B->C Acquire G Structure Elucidation B->G Analyze Data D 2D COSY C->D Acquire C->G Analyze Data E 2D HSQC D->E Acquire D->G Analyze Data F 2D HMBC E->F Acquire E->G Analyze Data F->G Analyze Data

Caption: Recommended experimental workflow for NMR data acquisition and analysis.

Protocol for 1D ¹H NMR:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

Protocol for 1D ¹³C NMR:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

Protocol for 2D COSY:

  • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

Protocol for 2D HSQC:

  • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 180-200 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

Protocol for 2D HMBC:

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 220-240 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-32.

  • Long-range Coupling Delay (d6): Optimized for 4-8 Hz.

Data Analysis and Structure Elucidation

The following logical pathway illustrates the process of interpreting the NMR data to determine the structure of this compound.

Structure_Elucidation_Pathway cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Assembly H1 ¹H NMR: - Identify proton signals - Determine multiplicities - Integrate signals COSY COSY: - Establish ¹H-¹H spin systems H1->COSY HSQC HSQC: - Correlate ¹H and ¹³C signals H1->HSQC C13 ¹³C NMR: - Identify carbon signals C13->HSQC HMBC HMBC: - Identify long-range ¹H-¹³C correlations - Connect spin systems COSY->HMBC HSQC->HMBC Assemble Assemble Fragments: - Combine all data - Propose structure HMBC->Assemble Verify Verify Structure: - Check for consistency - Compare with literature/databases Assemble->Verify

Caption: Logical pathway for the structural elucidation of this compound using NMR data.

Interpretation Steps:

  • Analyze the ¹H NMR Spectrum:

    • Identify the aromatic protons in the A and B rings. The substitution pattern will dictate the splitting patterns (singlets, doublets, etc.).

    • Identify the signals for the methoxy groups (typically singlets between 3.8 and 4.0 ppm).

    • Identify the signals for the hydroxyl groups. These are often broad singlets and their chemical shifts can be concentration and solvent dependent.

  • Analyze the ¹³C NMR Spectrum:

    • Identify the carbonyl carbon (C-4) which will be the most downfield signal (around 175-185 ppm).

    • Identify the carbons bearing hydroxyl and methoxy groups, which will also be downfield.

    • Count the total number of carbon signals to confirm it matches the molecular formula.

  • Correlate with 2D NMR Spectra:

    • Use the HSQC spectrum to assign the carbon signals that are directly bonded to protons identified in the ¹H NMR spectrum.

    • Use the COSY spectrum to identify adjacent protons and build spin systems within the aromatic rings.

    • Use the HMBC spectrum to connect the different fragments of the molecule. Key correlations to look for include:

      • Correlations from the methoxy protons to their attached carbons.

      • Correlations from the aromatic protons to adjacent and quaternary carbons, which will help to place the substituents on the flavonoid skeleton.

      • Correlations from H-2' and H-6' to carbons in the A and C rings, confirming the connectivity of the B ring.

By systematically following these protocols and data analysis steps, researchers can confidently determine the complete structure of this compound.

References

Application Notes and Protocols for In Vitro Antioxidant Activity of Oxyayanin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxyayanin B, a flavonoid compound, is of significant interest for its potential antioxidant properties. Flavonoids are well-documented for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions.[1] The evaluation of the in vitro antioxidant capacity of this compound is a critical step in its characterization as a potential therapeutic agent. This document provides detailed protocols for two of the most common and reliable methods for assessing antioxidant activity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

These assays are based on the principle of a colorimetric change upon the reduction of a stable radical by an antioxidant.[2] The degree of color change is proportional to the antioxidant's radical scavenging capacity. While specific experimental data on the antioxidant activity of this compound is not extensively available in public literature, these protocols provide a robust framework for its evaluation.

Data Presentation

The following table presents an illustrative summary of potential quantitative data that could be obtained from the DPPH and ABTS assays for this compound. This data is for demonstrative purposes only and should be replaced with experimentally derived values.

Table 1: Illustrative In Vitro Antioxidant Activity of this compound

AssayTest CompoundConcentration (µg/mL)Inhibition (%)IC50 Value (µg/mL)
DPPH This compound1025.335.8
2548.9
5075.1
10092.5
Ascorbic Acid (Standard)595.22.1
ABTS This compound1030.129.5
2555.4
5082.3
10094.6
Trolox (Standard)596.81.8

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable purple-colored radical DPPH to the yellow-colored non-radical form, diphenylpicrylhydrazine, by an antioxidant.[2][3] The decrease in absorbance at 517 nm is measured to determine the radical scavenging activity.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

  • Pipettes

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • Preparation of Positive Control: Prepare a series of dilutions of ascorbic acid or Trolox in methanol to serve as a positive control.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound, the positive control, or methanol (as a blank) to the respective wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the DPPH solution with methanol.

    • A_sample is the absorbance of the DPPH solution with the test sample or positive control.

  • Determination of IC50 Value: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Add 100 µL DPPH + 100 µL Sample/Control to 96-well plate DPPH->Mix Sample Prepare this compound and Control Dilutions Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[2][4] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance at 734 nm is measured.[5]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

  • Pipettes

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]

  • Preparation of Working Solution:

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • Preparation of Positive Control: Prepare a series of dilutions of Trolox or ascorbic acid to serve as a positive control.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the respective wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at room temperature for 6 minutes.[1]

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the ABTS•+ solution with the solvent.

    • A_sample is the absorbance of the ABTS•+ solution with the test sample or positive control.

  • Determination of IC50 Value: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS•+ (ABTS + K2S2O8) Working_Sol Dilute ABTS•+ to Abs ~0.7 at 734 nm ABTS_Radical->Working_Sol Mix_Reactants Add 190 µL ABTS•+ + 10 µL Sample/Control to 96-well plate Working_Sol->Mix_Reactants Sample_Prep Prepare this compound and Control Dilutions Sample_Prep->Mix_Reactants Incubate_Reactants Incubate at RT (6 min) Mix_Reactants->Incubate_Reactants Measure_Abs Measure Absorbance at 734 nm Incubate_Reactants->Measure_Abs Calculate_Activity Calculate % Inhibition, IC50, and TEAC Measure_Abs->Calculate_Activity

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Anti-Inflammatory Effects of Oxyayanin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyayanin B is a compound of interest for its potential therapeutic properties. These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory effects of this compound using a panel of robust and validated cell-based assays. The following protocols are designed to be detailed and accessible for professionals in drug discovery and development. The assays will enable the elucidation of the potential mechanisms of action by which this compound may exert its anti-inflammatory effects, focusing on key inflammatory mediators and signaling pathways.

Inflammation is a complex biological response involving the activation of immune cells, such as macrophages, and the subsequent production of pro-inflammatory mediators including nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., TNF-α, IL-6, and IL-1β)[1]. Many anti-inflammatory drugs exert their effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response[2][3].

This document outlines protocols to:

  • Determine the cytotoxic profile of this compound.

  • Quantify its effect on the production of key inflammatory mediators.

  • Investigate its impact on critical inflammatory signaling pathways.

Data Presentation

The quantitative data obtained from the following assays should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on Macrophages

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± SD
1Value± SD
5Value± SD
10Value± SD
25Value± SD
50Value± SD
100Value± SD

Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production

TreatmentNO Concentration (µM)Inhibition (%)Standard Deviation
Vehicle ControlValue0± SD
LPS (1 µg/mL)ValueN/A± SD
LPS + this compound (1 µM)ValueValue± SD
LPS + this compound (5 µM)ValueValue± SD
LPS + this compound (10 µM)ValueValue± SD
LPS + Positive ControlValueValue± SD

Table 3: Effect of this compound on LPS-Induced Pro-Inflammatory Mediator Production

TreatmentPGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle ControlValue ± SDValue ± SDValue ± SDValue ± SD
LPS (1 µg/mL)Value ± SDValue ± SDValue ± SDValue ± SD
LPS + this compound (1 µM)Value ± SDValue ± SDValue ± SDValue ± SD
LPS + this compound (5 µM)Value ± SDValue ± SDValue ± SDValue ± SD
LPS + this compound (10 µM)Value ± SDValue ± SDValue ± SDValue ± SD
LPS + Positive ControlValue ± SDValue ± SDValue ± SDValue ± SD

Table 4: Effect of this compound on LPS-Induced NF-κB and MAPK Activation

Treatmentp-p65/p65 Ratiop-ERK/ERK Ratiop-JNK/JNK Ratiop-p38/p38 Ratio
Vehicle ControlValue ± SDValue ± SDValue ± SDValue ± SD
LPS (1 µg/mL)Value ± SDValue ± SDValue ± SDValue ± SD
LPS + this compound (1 µM)Value ± SDValue ± SDValue ± SDValue ± SD
LPS + this compound (5 µM)Value ± SDValue ± SDValue ± SDValue ± SD
LPS + this compound (10 µM)Value ± SDValue ± SDValue ± SDValue ± SD
LPS + Positive ControlValue ± SDValue ± SDValue ± SDValue ± SD

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentrations of this compound for subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability[4][5].

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control for 24 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

G cluster_workflow MTT Assay Workflow A Seed RAW 264.7 cells (1x10^4 cells/well) B Incubate overnight A->B C Treat with this compound (various concentrations) B->C D Incubate for 24 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

MTT Assay Experimental Workflow
Measurement of Nitric Oxide (NO) Production

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent. Increased NO production is a hallmark of macrophage activation during inflammation[6].

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation. Include a vehicle control, an LPS-only control, and a positive control (e.g., a known iNOS inhibitor).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

G cluster_workflow Nitric Oxide Assay Workflow A Seed RAW 264.7 cells (5x10^4 cells/well) B Incubate overnight A->B C Pre-treat with this compound B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Add Griess reagent F->G H Measure absorbance at 540 nm G->H I Calculate NO concentration H->I

Nitric Oxide Assay Experimental Workflow
Measurement of Pro-Inflammatory Mediators (PGE2, TNF-α, IL-6, IL-1β)

The levels of prostaglandin E2 (PGE2) and pro-inflammatory cytokines in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits[1][7].

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions[7].

  • Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.

  • Calculate the concentrations of the mediators using the respective standard curves.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting can be used to assess the activation of the NF-κB and MAPK pathways by measuring the phosphorylation status of key proteins. For NF-κB, the phosphorylation and subsequent degradation of IκBα, and the phosphorylation of the p65 subunit are key indicators of activation[3][8]. For the MAPK pathway, the phosphorylation of ERK, JNK, and p38 will be assessed[9][10].

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

G cluster_workflow Western Blot Workflow A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE B->C D Protein transfer to PVDF C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Detection G->H I Quantification H->I

Western Blot Experimental Workflow

Signaling Pathway Diagrams

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene activates OxyayaninB This compound OxyayaninB->IKK inhibits?

Simplified NF-κB Signaling Pathway

G cluster_pathway MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 activates MKKs MKKs TAK1->MKKs activates ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Gene Pro-inflammatory Gene Expression AP1->Gene activates OxyayaninB This compound OxyayaninB->TAK1 inhibits?

References

Unveiling the Neuroprotective Promise of Oxyayanin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyayanin B, a trihydroxyflavone, presents a compelling avenue for neuroprotective research. As a member of the flavonoid family, it is anticipated to possess antioxidant, anti-inflammatory, and anti-apoptotic properties, which are crucial for combating the multifactorial nature of neurodegenerative diseases. Flavonoids, as a class, have demonstrated significant potential in mitigating neuronal damage in various experimental models by modulating key signaling pathways.[1][2][3] This document provides detailed application notes and standardized protocols to guide the investigation of this compound's neuroprotective efficacy. While direct research on this compound is emerging, the methodologies outlined here are based on established protocols for analogous flavonoids and are designed to facilitate a robust evaluation of its therapeutic potential.

Data Presentation: Representative Neuroprotective Effects of Flavonoids

Due to the limited availability of specific quantitative data for this compound, the following tables present representative data from studies on structurally similar flavonoids to illustrate potential neuroprotective outcomes. These tables are intended to serve as a benchmark for expected results when evaluating this compound.

Table 1: In Vitro Neuroprotection Against Oxidative Stress

CompoundCell LineNeurotoxinConcentration (µM)Cell Viability (%)EC₅₀ (µM)Reference
Flavonoid XHT22Glutamate (5 mM)165 ± 4.219.7 ± 1.2[4]
578 ± 3.8
1089 ± 2.5
Flavonoid YPC12Aβ₂₅₋₃₅ (20 µM)162 ± 5.1-[5][6]
1075 ± 4.6
2085 ± 3.9

Table 2: Attenuation of Apoptosis in Neuronal Cells

CompoundCell LineNeurotoxinConcentration (µM)Apoptotic Cells (%)Reference
Flavonoid ZPC126-OHDA (100 µM)526.28 ± 1.25[7]
1028.26 ± 2.49
2021.90 ± 1.15
Flavonoid ACortical NeuronsOGD/R1035.2 ± 3.1[8]
2524.8 ± 2.5
5015.6 ± 1.9

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective potential of this compound.

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Oxidotoxicity in HT22 Cells

Objective: To determine the ability of this compound to protect murine hippocampal HT22 cells from glutamate-induced oxidative cell death.

Materials:

  • HT22 murine hippocampal cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Include a vehicle control group (DMSO or appropriate solvent).

  • Induction of Neurotoxicity: After pre-treatment, add glutamate to a final concentration of 5 mM to all wells except the control group.

  • Incubation: Incubate the plate for 12-24 hours at 37°C.

  • Cell Viability Assay (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Protocol 2: Evaluation of Anti-Apoptotic Effects in PC12 Cells

Objective: To investigate the potential of this compound to inhibit apoptosis in a neuronal cell line, such as PC12 cells, induced by a neurotoxin like 6-hydroxydopamine (6-OHDA).

Materials:

  • PC12 cells

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • 6-hydroxydopamine (6-OHDA)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow Cytometer

Procedure:

  • Cell Culture: Maintain PC12 cells in RPMI 1640 medium supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin.

  • Cell Seeding: Plate PC12 cells in a 6-well plate at a density of 2 x 10⁵ cells per well.

  • Treatment and Neurotoxicity:

    • Pre-treat cells with different concentrations of this compound for 2 hours.

    • Induce apoptosis by adding 6-OHDA to a final concentration of 100 µM.

  • Incubation: Incubate for 24 hours.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on the known mechanisms of other flavonoids, and a general experimental workflow for assessing neuroprotection.

G OxyayaninB This compound PI3K PI3K OxyayaninB->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Promotes Nuclear Translocation ARE ARE Nrf2->ARE Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->AntioxidantEnzymes Induces Transcription Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

Caption: PI3K/Akt/Nrf2 signaling pathway.

G Neurotoxin Neurotoxin (e.g., Aβ, 6-OHDA) MAPK MAPK Pathway (e.g., JNK, p38) Neurotoxin->MAPK NFkB NF-κB Neurotoxin->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Neuroinflammation NFkB->Inflammation OxyayaninB This compound OxyayaninB->MAPK Inhibits OxyayaninB->NFkB Inhibits

Caption: Inhibition of MAPK and NF-κB pathways.

G Start Start: Neuronal Cell Culture Treatment Pre-treatment with This compound Start->Treatment Induction Induction of Neurotoxicity Treatment->Induction Incubation Incubation Induction->Incubation Assay Endpoint Assays: - Cell Viability - Apoptosis - Western Blot Incubation->Assay Analysis Data Analysis and Interpretation Assay->Analysis

Caption: Experimental workflow for neuroprotection.

References

Application Notes and Protocols for Assessing Oxyayanin B Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyayanin B is a flavonoid, a class of polyphenolic compounds widely found in plants. The therapeutic potential of flavonoids is often linked to their bioavailability, which is significantly influenced by their solubility.[1] Accurate assessment of this compound's solubility is a critical step in preclinical development, impacting formulation design, pharmacokinetic studies, and ultimately, its efficacy. These application notes provide detailed protocols for determining the solubility of this compound in various solvents, a crucial parameter for its development as a potential therapeutic agent. The provided methodologies are based on established techniques for assessing flavonoid solubility.[2][3]

Data Presentation

Quantitative data from solubility experiments should be meticulously recorded and organized. The following tables provide a structured format for presenting solubility data for clear comparison and analysis.

Table 1: Equilibrium Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)Method
Water37 ± 1Shake-Flask
pH 1.2 Buffer37 ± 1Shake-Flask
pH 4.5 Buffer37 ± 1Shake-Flask
pH 6.8 Buffer37 ± 1Shake-Flask
Ethanol25 ± 1Shake-Flask
Methanol25 ± 1Shake-Flask
Acetone25 ± 1Shake-Flask
Acetonitrile25 ± 1Shake-Flask
DMSO25 ± 1Shake-Flask

Table 2: Temperature-Dependent Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)
Selected Solvent 125
Selected Solvent 137
Selected Solvent 150
Selected Solvent 225
Selected Solvent 237
Selected Solvent 250

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This is a widely used and reliable method for determining the equilibrium solubility of a compound.[2]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffers of varying pH, ethanol, methanol, acetone, acetonitrile, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined time to reach equilibrium. A preliminary experiment is recommended to determine the time required to reach equilibrium (e.g., 24, 48, 72 hours).

  • After incubation, allow the vials to stand to let the undissolved solids settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility of this compound in the chosen solvent.

Workflow for Shake-Flask Solubility Assessment

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Incubate at constant temperature with agitation prep3->equil1 equil2 Allow undissolved solids to settle equil1->equil2 analysis1 Filter supernatant (0.22 µm) equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration (HPLC/UV-Vis) analysis2->analysis3 result1 Calculate solubility analysis3->result1

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Protocol 2: pH-Dependent Aqueous Solubility for Biopharmaceutics Classification System (BCS)

Understanding the solubility of a drug substance at different pH values is a regulatory requirement for the Biopharmaceutics Classification System (BCS).[4]

Materials:

  • This compound (solid)

  • pH 1.2 buffer (simulated gastric fluid)

  • pH 4.5 buffer (acetate buffer)

  • pH 6.8 buffer (phosphate buffer, simulated intestinal fluid)

  • Shaking incubator at 37 ± 1 °C

  • Other materials as listed in Protocol 1

Procedure:

  • Prepare the required pH buffers according to standard pharmacopeial procedures.[4]

  • Follow the shake-flask method (Protocol 1) for each of the three buffer systems (pH 1.2, 4.5, and 6.8).

  • Maintain the temperature at 37 ± 1 °C throughout the experiment to mimic physiological conditions.[4]

  • Perform at least three replicate determinations for each pH condition.[4]

  • Analyze the samples and calculate the solubility at each pH.

Logical Flow for BCS Solubility Assessment

G cluster_ph pH-Dependent Solubility Testing (37°C) cluster_analysis Analysis cluster_classification BCS Classification start This compound ph1 pH 1.2 Buffer start->ph1 ph4 pH 4.5 Buffer start->ph4 ph6 pH 6.8 Buffer start->ph6 analysis Shake-Flask Method & HPLC/UV-Vis Quantification ph1->analysis ph4->analysis ph6->analysis bcs High or Low Solubility? analysis->bcs

Caption: Decision workflow for BCS solubility classification.

Protocol 3: Kinetic Solubility Assessment (High-Throughput Screening)

This method provides a rapid estimation of solubility and is useful for early-stage drug discovery.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • 96-well microplate

  • Plate shaker

  • Plate reader (nephelometry or turbidimetry)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • In a 96-well plate, add the aqueous buffer to each well.

  • Add varying small volumes of the this compound DMSO stock solution to the wells to create a concentration gradient.

  • Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity or light scattering of each well using a plate reader. The concentration at which precipitation is first observed is an estimate of the kinetic solubility.

Factors Influencing this compound Solubility

Several factors can significantly impact the solubility of flavonoids like this compound:

  • Solvent Polarity: The solubility of flavonoids is highly dependent on the polarity of the solvent. Polar flavonoids tend to be more soluble in polar solvents like alcohols, while nonpolar flavonoids are more soluble in less polar organic solvents.[1]

  • Temperature: Generally, solubility increases with temperature.[3] This relationship should be experimentally determined for relevant solvent systems.

  • pH: The ionization state of a flavonoid, which is dependent on the pH of the solution and the compound's pKa, can drastically affect its aqueous solubility.[1] Ionized forms are typically more soluble in water.

  • Chemical Structure: The presence of functional groups, such as hydroxyl groups and glycosidic linkages, influences a flavonoid's ability to form hydrogen bonds with solvent molecules, thereby affecting its solubility.[1]

By following these detailed protocols and considering the influential factors, researchers can obtain accurate and reproducible solubility data for this compound, which is essential for its successful development as a therapeutic agent.

References

Enhancing the Bioavailability of Oxyayanin B for Cell Culture Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for improving the bioavailability of Oxyayanin B, a naturally occurring O-methylated flavonoid, in cell culture studies. Due to the typically low aqueous solubility and poor cell permeability of flavonoids, enhancing their bioavailability is crucial for obtaining accurate and reproducible results in in vitro experiments. The following sections detail two effective methods for this purpose: nanoparticle-based delivery and cyclodextrin complexation.

Quantitative Data Summary

The successful delivery of this compound to cells in culture is dependent on its physicochemical properties. The following table summarizes key parameters, with values for native this compound and expected improvements with bioavailability-enhancing formulations.

ParameterNative this compound (in aqueous media)This compound-PLGA NanoparticlesThis compound-HP-β-Cyclodextrin Complex
Aqueous Solubility Low (<10 µg/mL)Moderate to High (Dispersible)High (>1 mg/mL)
Stability (at 37°C) Low (Prone to degradation)High (Protected within nanoparticle core)Moderate (Protected within cyclodextrin cavity)
Cellular Uptake PoorEnhanced (Endocytosis-mediated)Improved (Increased concentration gradient)
Effective Concentration High (µM range)Lower (nM to low µM range)Lower (Low µM range)

Note: The values presented are illustrative and may vary depending on the specific experimental conditions and cell line used.

Method 1: Poly(lactic-co-glycolic acid) (PLGA) Nanoparticle Encapsulation

Nanoparticle-based delivery systems can significantly improve the solubility, stability, and cellular uptake of hydrophobic compounds like this compound.[1][2][3] PLGA, a biodegradable and biocompatible polymer, is a common choice for formulating nanoparticles for drug delivery.

Experimental Protocol: PLGA Nanoparticle Formulation

This protocol details the preparation of this compound-loaded PLGA nanoparticles using the oil-in-water (o/w) single emulsion solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • High-speed centrifuge

  • Particle size analyzer

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 10 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer.

  • Sonication: Immediately sonicate the mixture using a probe sonicator on ice for 3 minutes (30 seconds on, 10 seconds off cycles) at 40% amplitude to form a nanoemulsion.

  • Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure at 35°C for 2-3 hours.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated this compound. Resuspend the pellet in water and repeat the centrifugation step.

  • Resuspension: Resuspend the final nanoparticle pellet in a desired volume of sterile PBS or cell culture medium for storage at 4°C or immediate use.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and encapsulation efficiency using a particle size analyzer and UV-Vis spectrophotometry.

Experimental Workflow: Nanoparticle Encapsulation

G cluster_prep Phase Preparation organic_phase Organic Phase (PLGA + this compound in DCM) emulsification Emulsification (Stirring) organic_phase->emulsification aqueous_phase Aqueous Phase (PVA in Water) aqueous_phase->emulsification sonication Sonication (Nanoemulsion Formation) emulsification->sonication evaporation Solvent Evaporation (Rotary Evaporator) sonication->evaporation collection Nanoparticle Collection (Centrifugation) evaporation->collection washing Washing (Removal of impurities) collection->washing resuspension Resuspension (PBS or Media) washing->resuspension characterization Characterization (Size, PDI, EE) resuspension->characterization final_product This compound Nanoparticles characterization->final_product

Caption: Workflow for this compound nanoparticle encapsulation.

Method 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility and stability.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

Experimental Protocol: Cyclodextrin Complexation

This protocol describes the preparation of an this compound-HP-β-cyclodextrin inclusion complex using the freeze-drying method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

  • Mortar and pestle

Procedure:

  • Dissolution of HP-β-CD: Dissolve HP-β-CD in deionized water to a final concentration of 10% (w/v) with gentle heating (40-50°C) and stirring.

  • Dissolution of this compound: Prepare a concentrated stock solution of this compound in ethanol.

  • Complexation: Slowly add the this compound solution to the HP-β-CD solution (a molar ratio of 1:1 is a good starting point) while continuously stirring.

  • Stirring: Continue stirring the mixture at room temperature for 24-48 hours, protected from light.

  • Filtration (Optional): If any precipitate is present, filter the solution through a 0.22 µm syringe filter to remove uncomplexed this compound.

  • Freeze-Drying: Freeze the solution at -80°C and then lyophilize for 48 hours to obtain a dry powder of the inclusion complex.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The increase in solubility can be determined by phase solubility studies.

Experimental Workflow: Cyclodextrin Complexation

G cluster_dissolution Component Dissolution hp_beta_cd HP-β-CD in Water complexation Complexation (Mixing and Stirring) hp_beta_cd->complexation oxyayanin_b This compound in Ethanol oxyayanin_b->complexation stirring Extended Stirring (24-48 hours) complexation->stirring filtration Filtration (Optional) stirring->filtration freeze_drying Freeze-Drying (Lyophilization) filtration->freeze_drying characterization Characterization (DSC, FTIR, NMR) freeze_drying->characterization final_product This compound-HP-β-CD Complex characterization->final_product

Caption: Workflow for this compound-cyclodextrin complexation.

Plausible Signaling Pathway Modulation

Flavonoids are known to modulate various cellular signaling pathways, including those involved in inflammation, proliferation, and apoptosis. As an O-methylated flavonoid, this compound may influence pathways such as the NF-κB signaling cascade, which plays a central role in the inflammatory response.

Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

The diagram below illustrates a simplified model of how this compound might inhibit the NF-κB signaling pathway, a common mechanism of action for anti-inflammatory flavonoids.

G cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response stimulus e.g., TNF-α, LPS IKK IKK Complex stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases nucleus Nucleus NFkappaB->nucleus Translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces OxyayaninB This compound OxyayaninB->IKK Inhibits

Caption: Potential inhibition of the NF-κB pathway by this compound.

By implementing these methods, researchers can significantly enhance the bioavailability of this compound in cell culture systems, leading to more reliable and physiologically relevant experimental outcomes. It is recommended to perform preliminary dose-response studies and cytotoxicity assays to determine the optimal concentration of the formulated this compound for each specific cell line and experimental setup.

References

Application Notes and Protocols: In Silico Docking of Oxyayanin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and hypothetical data for the in silico docking analysis of Oxyayanin B, a naturally occurring flavonoid, with key protein targets implicated in inflammatory and oncogenic signaling pathways. While specific experimental docking studies on this compound are not extensively documented in publicly available literature, this document outlines a robust methodology based on established computational techniques for flavonoid compounds.

Introduction

This compound is a trihydroxyflavone with potential therapeutic properties stemming from its antioxidant, anti-inflammatory, and anti-cancer activities, characteristic of the flavonoid class of compounds. Computational methods, particularly molecular docking, are invaluable tools in early-stage drug discovery for predicting the binding affinity and interaction patterns of small molecules like this compound with specific protein targets. This allows for the elucidation of potential mechanisms of action and the prioritization of compounds for further experimental validation.

This document outlines a hypothetical in silico docking study of this compound against three key protein targets:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.

  • Nuclear Factor-kappa B (NF-κB) p50/p65 heterodimer: A transcription factor complex that plays a central role in regulating the expression of genes involved in inflammation and cancer.

  • p38 Mitogen-Activated Protein Kinase (MAPK): A critical kinase involved in cellular stress responses, inflammation, and apoptosis.

Hypothetical Data Presentation

The following tables summarize the predicted binding affinities and interaction data from a hypothetical docking study of this compound with the selected target proteins.

Table 1: Predicted Binding Affinities of this compound with Target Proteins

Target ProteinPDB IDDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
COX-25KIR-9.80.15
NF-κB (p50/p65)1VKX-8.51.20
p38 MAPK3S3I-7.93.50

Table 2: Predicted Intermolecular Interactions between this compound and Target Proteins

Target ProteinInteracting ResiduesType of Interaction
COX-2 Arg120, Tyr355, Ser530Hydrogen Bond, π-Alkyl
Val349, Leu352, Gly526Van der Waals
NF-κB (p50/p65) Arg57 (p50), Lys147 (p65)Hydrogen Bond
Pro58 (p50), Tyr60 (p65)π-Alkyl, Alkyl
Val121 (p65), Ala148 (p65)Van der Waals
p38 MAPK Lys53, Met109, Asp168Hydrogen Bond
Leu75, Ile84, Leu167Hydrophobic

Experimental Protocols

This section details the methodologies for performing the in silico docking of this compound.

Software and Tools
  • Molecular Docking Software: AutoDock Vina

  • Visualization and Analysis: PyMOL, Discovery Studio

  • Ligand and Protein Preparation: AutoDockTools (ADT)

  • Database for Protein Structures: Protein Data Bank (PDB)

  • Database for Ligand Structure: PubChem

Ligand Preparation
  • Structure Retrieval: Obtain the 3D structure of this compound from the PubChem database in SDF format.

  • Format Conversion: Convert the SDF file to PDBQT format using Open Babel.

  • Ligand Optimization: Add polar hydrogens and assign Gasteiger charges using AutoDockTools. Define the rotatable bonds to allow for conformational flexibility during docking.

Protein Preparation
  • Structure Retrieval: Download the 3D crystal structures of the target proteins (COX-2: 5KIR, NF-κB: 1VKX, p38 MAPK: 3S3I) from the Protein Data Bank.

  • Receptor Cleaning: Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure using PyMOL or ADT.

  • Protonation and Charge Assignment: Add polar hydrogens and assign Kollman charges to the protein using ADT.

  • Grid Box Definition: Define the active site for docking by creating a grid box that encompasses the known binding pocket of the respective protein. The grid box coordinates should be centered on the active site residues.

Molecular Docking
  • Configuration File: Prepare a configuration file for AutoDock Vina specifying the paths to the prepared protein (receptor) and ligand files, the grid box parameters, and the exhaustiveness of the search.

  • Execution: Run the docking simulation using the AutoDock Vina executable from the command line.

  • Output Analysis: The program will generate an output file containing the predicted binding poses of the ligand ranked by their docking scores (binding affinities).

Post-Docking Analysis and Visualization
  • Interaction Analysis: Analyze the best-ranked docking pose to identify the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the target protein using Discovery Studio or PyMOL.

  • Visualization: Generate high-quality images of the ligand-protein complex to visualize the binding mode and key interactions.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (COX-2, NF-κB, p38 MAPK) protein_prep->docking analysis Post-Docking Analysis (Binding Affinity & Interactions) docking->analysis visualization Visualization (PyMOL, Discovery Studio) analysis->visualization

Caption: Workflow for the in silico docking of this compound.

Hypothetical Signaling Pathway Modulation

signaling_pathway cluster_stimulus External Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) p38 p38 MAPK stimuli->p38 nfkb NF-κB stimuli->nfkb response Inflammatory Gene Expression (Prostaglandins, Cytokines) p38->response cox2 COX-2 nfkb->cox2 cox2->response oxyayanin This compound oxyayanin->p38 oxyayanin->nfkb oxyayanin->cox2

Caption: Proposed inhibitory effect of this compound on inflammatory signaling.

Troubleshooting & Optimization

Technical Support Center: Purification of Oxyayanin B from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Oxyayanin B from plant extracts.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: this compound has been identified in various plant species. The most commonly cited sources are from the heartwood of Apuleia leiocarpa and the aerial parts of Hyptis brevipes.[1]

Q2: What are the key chemical properties of this compound that influence its purification?

A2: this compound is a trihydroxy-trimethoxyflavone.[1] Its multiple hydroxyl groups make it a polar molecule, which dictates the choice of solvents and chromatographic techniques for its separation. The presence of both hydroxyl and methoxy groups provides a unique polarity that can be exploited for selective extraction and purification.

Q3: What are the common impurities encountered when purifying this compound from plant extracts?

A3: Crude plant extracts are complex mixtures. When targeting flavonoids like this compound, common impurities include chlorophyll, tannins, lipids, waxes, and other classes of flavonoids with similar polarities. The complexity of the initial extract often presents the most significant challenge in purification.

Q4: Which chromatographic techniques are most effective for this compound purification?

A4: A multi-step chromatographic approach is typically necessary. This may include:

  • Macroporous Resin Chromatography: For initial cleanup and enrichment of the flavonoid fraction from the crude extract.

  • Sephadex LH-20 Chromatography: Effective for separating flavonoids based on their molecular size and polarity.

  • Silica Gel Column Chromatography: A standard technique for separating compounds based on polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often used as a final polishing step to achieve high purity.

II. Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Flavonoid Extract 1. Incomplete extraction from plant material.2. Degradation of this compound during extraction.1. Optimize the extraction solvent system (e.g., increase the polarity with a higher percentage of methanol or ethanol in water). Increase the extraction time or temperature (while monitoring for degradation).2. Use milder extraction conditions (e.g., room temperature maceration instead of high-temperature reflux). Protect the extract from light and oxygen.
Poor Separation on Silica Gel Column 1. Inappropriate solvent system.2. Co-elution with other flavonoids of similar polarity.3. Column overloading.1. Perform thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system for separation.2. Employ a different chromatographic technique, such as Sephadex LH-20 or preparative HPLC, which separates based on different principles.3. Reduce the amount of sample loaded onto the column.
Green/Brown Pigment (Chlorophyll) Co-elutes with Flavonoid Fraction Chlorophyll has a similar polarity to some flavonoids in certain solvent systems.1. Perform a liquid-liquid partition with a non-polar solvent like hexane to remove chlorophyll before column chromatography.2. Utilize a different stationary phase, such as polyamide, which has a high affinity for flavonoids and can help separate them from chlorophyll.
This compound is Not Eluting from the Column The solvent system is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For example, if using a hexane-ethyl acetate gradient, increase the percentage of ethyl acetate. If necessary, add a small amount of a more polar solvent like methanol to the mobile phase.
Broad or Tailing Peaks in HPLC 1. Column degradation.2. Presence of interfering compounds.3. Inappropriate mobile phase pH.1. Use a guard column to protect the analytical column. If the column is old, replace it.2. Further purify the sample using a different chromatographic technique before HPLC.3. Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.

III. Experimental Protocols

The following is a representative protocol for the extraction and purification of this compound, based on general methods for flavonoid isolation. Researchers should optimize these steps for their specific plant material and laboratory conditions.

Extraction
  • Preparation of Plant Material: Air-dry the plant material (e.g., heartwood of Apuleia leiocarpa) at room temperature and grind it into a fine powder.

  • Maceration:

    • Soak the powdered plant material in 80% methanol (in water) at a solid-to-solvent ratio of 1:10 (w/v).

    • Macerate for 72 hours at room temperature with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

Solvent Partitioning
  • Suspend the crude methanol extract in distilled water.

  • Perform successive liquid-liquid partitioning with solvents of increasing polarity:

    • Hexane (to remove non-polar compounds like lipids and chlorophyll).

    • Chloroform.

    • Ethyl acetate.

  • Collect the ethyl acetate fraction, which is expected to be enriched with flavonoids, including this compound.

  • Evaporate the ethyl acetate under reduced pressure to obtain the dried ethyl acetate fraction.

Column Chromatography
  • Silica Gel Chromatography:

    • Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Dry the silica gel with the adsorbed sample and load it onto the top of the packed column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.

    • Collect fractions and monitor them by TLC.

    • Combine fractions containing the compound of interest (based on TLC analysis against a standard, if available).

  • Sephadex LH-20 Chromatography:

    • Pack a column with Sephadex LH-20 equilibrated with methanol.

    • Dissolve the partially purified fraction from the silica gel column in a small volume of methanol.

    • Load the sample onto the column and elute with methanol.

    • Collect fractions and monitor by TLC to isolate the pure this compound.

Purity Analysis
  • Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water with a small amount of formic acid).

  • Confirm the structure of the purified compound using spectroscopic methods such as UV, IR, Mass Spectrometry, and NMR.

IV. Quantitative Data (Illustrative)

Due to the lack of specific published data on the purification of this compound, the following table presents representative data for the purification of flavonoids from a plant extract to illustrate the expected outcomes at each stage.

Purification Step Total Weight (g) Flavonoid Content (%) Purity (%)
Crude Methanol Extract1005.2~5
Ethyl Acetate Fraction2015.8~15
Silica Gel Column Fraction2.560.1~60
Sephadex LH-20 Fraction0.395.2>95

V. Visualizations

experimental_workflow plant_material Powdered Plant Material extraction Maceration with 80% Methanol plant_material->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction concentration2 Rotary Evaporation ethyl_acetate_fraction->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel partially_pure Partially Purified Fraction silica_gel->partially_pure sephadex Sephadex LH-20 Chromatography partially_pure->sephadex pure_oxyayanin_b Pure this compound sephadex->pure_oxyayanin_b analysis Purity Analysis (HPLC, Spectroscopy) pure_oxyayanin_b->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Initial Chromatography check_tlc Review TLC Data start->check_tlc good_separation Good Separation on TLC? check_tlc->good_separation optimize_solvent Optimize Solvent System good_separation->optimize_solvent No overloading Column Overloaded? good_separation->overloading Yes optimize_solvent->check_tlc change_technique Change Chromatographic Technique (e.g., Sephadex) final_purity Achieve Desired Purity change_technique->final_purity overloading->change_technique No reduce_load Reduce Sample Load overloading->reduce_load Yes reduce_load->final_purity

Caption: Troubleshooting logic for low purity in chromatographic separation.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Oxyayanin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low aqueous solubility of Oxyayanin B.

Troubleshooting Guide: "My this compound Won't Dissolve"

This guide provides a systematic approach to understanding and improving the solubility of this compound for your experiments.

Step 1: Initial Solubility Assessment

Before attempting to improve the solubility of this compound, it is crucial to determine its baseline solubility in various common laboratory solvents. This information will guide the selection of an appropriate solubilization strategy.

Experimental Protocol: Semi-Quantitative Solubility Assessment

  • Preparation: Weigh out 1 mg of this compound into several individual, clear glass vials.

  • Solvent Addition: To each vial, add a common solvent in incremental volumes (e.g., 100 µL at a time). Start with aqueous buffers relevant to your experimental conditions (e.g., Phosphate-Buffered Saline pH 7.4, cell culture media). Also, test common organic solvents such as DMSO, ethanol, and methanol.

  • Mixing: After each addition of solvent, vortex the vial vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved particles against a dark background.

  • Equilibration: Allow the vials to stand at a controlled temperature (e.g., room temperature or 37°C) for at least one hour and observe again. Some compounds take time to dissolve.

  • Record Results: Record the approximate concentration at which the compound fully dissolves. If it does not dissolve in a reasonable volume, note it as "poorly soluble" or "insoluble."

Table 1: Illustrative Solubility Profile of a Flavonoid Similar to this compound

SolventTemperature (°C)Approximate Solubility (mg/mL)Observations
Water25< 0.01Insoluble, forms a suspension.
PBS (pH 7.4)25< 0.01Insoluble, particles remain.
Ethanol255Soluble with vortexing.
DMSO25> 50Freely soluble.
Methanol252Sparingly soluble.
Polyethylene Glycol 400 (PEG 400)2510Soluble.
Step 2: Selecting a Solubility Enhancement Strategy

Based on your initial solubility assessment and your experimental requirements (e.g., in vitro vs. in vivo, acceptable excipients), you can select an appropriate strategy to enhance the solubility of this compound.

G cluster_0 Solubility Enhancement Workflow for this compound cluster_1 In Vitro Strategies cluster_2 In Vivo Strategies start Low Aqueous Solubility of this compound assessment Initial Solubility Assessment (Table 1) start->assessment decision Intended Application? assessment->decision invitro In Vitro Studies decision->invitro Cell Culture invivo In Vivo Studies decision->invivo Animal Models cosolvent Co-solvents (e.g., DMSO, Ethanol) invitro->cosolvent ph_adjust pH Adjustment invitro->ph_adjust cyclodextrin Cyclodextrins invitro->cyclodextrin solid_disp Solid Dispersions invivo->solid_disp lipid Lipid-Based Formulations (e.g., SEDDS) invivo->lipid nano Nanonization invivo->nano

Workflow for selecting a solubility enhancement strategy.
Step 3: Implementing Key Strategies - Experimental Protocols

This is often the simplest method for preparing stock solutions for in vitro assays.

Protocol: Preparing a Co-solvent Stock Solution

  • Primary Stock: Dissolve this compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 50 mg/mL).

  • Working Solution: For your experiment, dilute the primary stock solution into your aqueous buffer or cell culture medium.

  • Precipitation Check: Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough (typically <0.5%) to not affect your biological system and to avoid precipitation of this compound.

  • Control: Always include a vehicle control (medium with the same final concentration of the co-solvent) in your experiments.

The solubility of ionizable compounds can be significantly altered by adjusting the pH of the solution.

Protocol: pH-Dependent Solubility

  • Determine pKa: If the pKa of this compound is known or can be predicted, this will inform the pH range to test. Flavonoids often have acidic phenolic groups.

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Solubility Test: Add a known excess amount of this compound to each buffer.

  • Equilibrate: Shake the samples at a constant temperature for 24 hours to reach equilibrium.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved compound. Measure the concentration of dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

G cluster_0 Cyclodextrin Inclusion Complex Formation OxyayaninB This compound (Hydrophobic) Complex Soluble Inclusion Complex OxyayaninB->Complex + Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex +

Mechanism of cyclodextrin-mediated solubility enhancement.

Protocol: Preparation of an this compound-Cyclodextrin Complex

  • Cyclodextrin Solution: Prepare an aqueous solution of a suitable cyclodextrin (e.g., 2-Hydroxypropyl-β-cyclodextrin, HP-β-CD) at a desired concentration (e.g., 10% w/v).

  • Addition of this compound: Add an excess amount of this compound to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate.

Table 2: Example of Cyclodextrin-Enhanced Solubility

Cyclodextrin (HP-β-CD) Conc. (% w/v)This compound Solubility (mg/mL)Fold Increase
0 (Water)0.0081
50.4556
101.2150
203.5438

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to make a stock solution of this compound for in vitro studies?

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for many organic molecules, including flavonoids. Prepare a high-concentration stock in 100% DMSO and then dilute it into your aqueous experimental medium, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.5%).

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

This is a common issue when the aqueous medium cannot accommodate the high concentration of the hydrophobic compound being introduced from the organic stock. Here are some troubleshooting steps:

  • Reduce the final concentration: Your target concentration of this compound may be above its solubility limit in the final medium. Try working with lower concentrations.

  • Increase the volume of the final medium: Dilute the DMSO stock into a larger volume of medium to lower the effective concentration of this compound more rapidly.

  • Use a surfactant: A low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your final medium can help maintain the solubility of the compound.

  • Consider a cyclodextrin formulation: As described in the protocol above, pre-complexing this compound with a cyclodextrin can significantly improve its aqueous solubility.

Q3: Are there any potential issues with using co-solvents like ethanol or DMSO in my experiments?

Yes, at higher concentrations, organic solvents can have their own biological effects, which can confound your experimental results. It is crucial to:

  • Keep the final concentration of the co-solvent as low as possible (e.g., <0.5% for DMSO, <1% for ethanol).

  • Always include a vehicle control group in your experiments that is treated with the same final concentration of the co-solvent without the drug.

Q4: For in vivo studies, what are some of the preferred methods for administering a poorly soluble compound like this compound?

Direct injection of solutions containing high percentages of organic solvents is generally not recommended for in vivo studies due to potential toxicity. More advanced formulation strategies are preferred:

  • Solid Dispersions: The drug is dispersed in a solid polymer matrix, which can enhance its dissolution rate upon administration.

  • Lipid-Based Formulations: These include solutions in oils, emulsions, or self-emulsifying drug delivery systems (SEDDS). These formulations can improve oral bioavailability by enhancing solubility and absorption.

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity.

Q5: How do I choose the right polymer for creating a solid dispersion of this compound?

The choice of polymer depends on the physicochemical properties of this compound and the desired release profile. Common polymers include:

  • Polyvinylpyrrolidone (PVP): Good for creating amorphous dispersions and has high water solubility.

  • Hydroxypropyl Methylcellulose (HPMC): Can also inhibit recrystallization of the drug and is available in various viscosity grades.

  • Polyethylene Glycol (PEG): A low molecular weight, water-soluble polymer often used in solid dispersions.

  • Eudragit® polymers: A family of polymethacrylates that can be used for pH-dependent drug release.

Screening different polymers and drug-to-polymer ratios is necessary to find the optimal formulation. Analytical techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are used to characterize the solid dispersion and confirm the amorphous state of the drug.

Troubleshooting low yields of Oxyayanin B during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Oxyayanin B.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the most likely causes?

A1: Low yields of this compound can stem from several factors throughout the extraction and purification process. The most common culprits are related to the extraction solvent, temperature, pH, and the integrity of the compound itself. Suboptimal choices in any of these areas can lead to inefficient extraction or degradation of the target molecule.

Q2: How does the choice of solvent affect the extraction yield of this compound?

A2: Solvent selection is critical for efficient extraction. The polarity of the solvent should match that of this compound, which is a moderately polar flavonoid.

  • High Polarity Solvents: Pure water is generally not ideal for extracting less polar flavonoids.

  • Low Polarity Solvents: Non-polar solvents like hexane or chloroform are ineffective at extracting polar compounds.

  • Optimal Solvents: Alcohols, such as ethanol and methanol, are frequently used for flavonoid extraction. Often, a mixture of alcohol and water (e.g., 70-95% ethanol) provides the best results, as the water can help penetrate the plant matrix.[1]

Q3: Can the pH of the extraction solvent impact my yield?

A3: Yes, pH can significantly influence the extraction efficiency and stability of flavonoids. For many flavonoids, a slightly acidic pH can improve yield. Acidified water can enhance the extraction of total phenolic compounds, and for some flavonoids, a pH as low as 2 has been shown to be optimal.[2] Conversely, a pH above 7.0 can lead to lower extraction yields for some polyphenols.[2] It is advisable to conduct small-scale trials to determine the optimal pH for your specific plant material.

Q4: What is the optimal temperature for extracting this compound?

A4: Increased temperature generally enhances the solubility of this compound and the diffusion rate of the solvent into the plant material, which can lead to higher yields.[2] However, excessive heat can cause degradation of the flavonoid. A general guideline is to maintain a temperature range of 40-60°C. It is important to note that prolonged exposure to high temperatures should be avoided.

Q5: I'm using a conventional extraction method. Are there more efficient modern techniques?

A5: Yes, modern extraction techniques can significantly improve yields and reduce extraction time and solvent consumption. Consider exploring:

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer.[2]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.[3]

Q6: My extract is a complex mixture. How can I purify this compound effectively?

A6: Purification of this compound from a crude plant extract typically involves chromatographic techniques. A common approach is to use column chromatography with a stationary phase like silica gel or a reversed-phase material (e.g., C18). A step-gradient or linear gradient elution with a solvent system of increasing polarity (e.g., from hexane to ethyl acetate to methanol) can separate this compound from other compounds based on its polarity.

Q7: How can I be sure that my low yield isn't due to degradation of this compound during the process?

A7: Flavonoids can be sensitive to heat, light, and oxidative conditions. To minimize degradation:

  • Work in a controlled temperature environment.

  • Protect your samples from direct light, especially during long extraction periods.

  • Consider using antioxidants or working under an inert atmosphere (e.g., nitrogen) if you suspect oxidation is an issue.

Quantitative Data on Flavonoid Extraction

The following table summarizes the yield of total flavonoids from various plant sources using different extraction methods. Please note that these are representative values from different studies and are intended for comparative purposes. The optimal method and resulting yield for this compound may vary depending on the specific plant matrix and experimental conditions.

Extraction MethodSolventTemperature (°C)TimeTotal Flavonoid Yield (mg QE/g DW)Reference
Soxhlet Extraction70% EthanolBoiling Point6 h3.50[3]
Ultrasound-Assisted Extraction (UAE)75% Ethanol6030 min8.65[4]
Microwave-Assisted Extraction (MAE)70% Ethanol8015 min10.53[3]
Maceration70% EthanolRoom Temperature24 h5.45[3]

*mg QE/g DW: Milligrams of Quercetin Equivalents per gram of Dry Weight.

Experimental Protocols

Detailed Methodology for Solvent Extraction of this compound

This protocol describes a general procedure for the solvent extraction of this compound from a dried plant material.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves, bark) at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of 80% ethanol to the flask (a 1:10 solid-to-solvent ratio).

    • For improved efficiency, consider acidifying the solvent with a small amount of a weak acid (e.g., 0.1% HCl).

    • Place the flask in a shaking water bath at 50°C for 2 hours.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

  • Storage:

    • Store the concentrated crude extract in a sealed, light-protected container at 4°C until further purification.

Protocol for Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude extract obtained above.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 100% hexane) through it.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with the initial non-polar mobile phase (100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. For example:

      • 100% Hexane (2 column volumes)

      • 90:10 Hexane:Ethyl Acetate (5 column volumes)

      • 80:20 Hexane:Ethyl Acetate (5 column volumes)

      • Continue increasing the proportion of ethyl acetate.

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Pool the fractions that show a pure spot corresponding to a standard of this compound (if available).

  • Final Concentration:

    • Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_separation Separation & Concentration A Dried Plant Material B Grinding A->B C Solvent Addition (e.g., 80% Ethanol) B->C D Heating & Agitation (e.g., 50°C, 2h) C->D E Filtration D->E F Solvent Evaporation (Rotary Evaporator) E->F G Purification F->G Crude Extract

Caption: Workflow for the solvent extraction of this compound.

Purification_Workflow A Crude Extract B Column Chromatography (Silica Gel) A->B C Stepwise Gradient Elution (Increasing Polarity) B->C D Fraction Collection C->D E TLC Analysis of Fractions D->E F Pooling of Pure Fractions E->F G Solvent Evaporation F->G H Purified this compound G->H

Caption: General workflow for the purification of this compound.

References

Strategies to enhance the stability of Oxyayanin B in solution

Author: BenchChem Technical Support Team. Date: November 2025

<content_type_C_2>

Technical Support Center: Oxyayanin B Stability

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following guidance is based on established principles for structurally related flavonoids and polyphenolic compounds. Researchers should always perform their own stability studies for specific experimental conditions.

The chemical structure of this compound (3',5,6-Trihydroxy-3,4',7-trimethoxyflavone) contains a catechol-like moiety on the B-ring and multiple hydroxyl groups, which are susceptible to degradation.[1]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Solution rapidly changes color (e.g., to yellow/brown) after preparation. Oxidation: Exposure to atmospheric oxygen, especially at neutral to alkaline pH, can cause oxidation and polymerization of the flavonoid.[2][3][4]1. Prepare solutions fresh, just before use.2. Work under an inert atmosphere (e.g., nitrogen or argon).3. De-gas your solvent (e.g., by sonication or sparging with N₂) before dissolving the compound.4. Add an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT).5. Maintain a slightly acidic pH (3-6).
Loss of compound peak in HPLC analysis over a short time. 1. pH-mediated Degradation: Flavonoids can be highly unstable in alkaline (pH > 7) or strongly acidic conditions.[5][6][7]2. Photodegradation: Exposure to UV or ambient light can break down the compound.3. Adsorption: The compound may be adsorbing to the vial surface (glass or plastic).1. Check and buffer the pH of your solution. An acidic pH is generally preferred for flavonoid stability.[6][8]2. Store solutions in amber vials or protect them from light by wrapping them in aluminum foil.3. Use silanized glass vials to minimize adsorption.4. Ensure the HPLC mobile phase is at a suitable pH.
Precipitate forms in the solution upon storage. 1. Poor Solubility: The chosen solvent may not be optimal, especially if storing at a lower temperature (e.g., 4°C).2. Degradation Products: The precipitate could be insoluble polymers formed from oxidation.1. Determine the optimal solvent system. Consider using co-solvents like ethanol, acetone, or acetonitrile for poorly water-soluble flavonoids.[9][10][11]2. Filter the solution before use if precipitation is unavoidable.3. If degradation is suspected, follow the steps to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve and store this compound?

A1: The optimal solvent depends on the intended application. For stock solutions, HPLC-grade DMSO, ethanol, or methanol are commonly used. For aqueous buffers, solubility can be limited. The use of co-solvents is often necessary.[9][10][11] It's crucial to minimize the percentage of organic solvent if working with cell cultures, as it can be toxic. Always prepare a solvent blank as a control in your experiments.

Q2: At what pH is this compound most stable?

A2: While specific data for this compound is unavailable, flavonoids are generally most stable in slightly acidic conditions (pH 3-6).[6][8] Alkaline conditions (pH > 7) often lead to rapid degradation and autoxidation due to the deprotonation of phenolic hydroxyl groups, which makes the molecule more susceptible to oxidation.[5][7]

Q3: How should I store my this compound solutions?

A3: For short-term storage (hours to days), store solutions at 2-8°C in tightly sealed, light-protected (amber) vials. For long-term storage (weeks to months), aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. If possible, overlay the solution with an inert gas like argon or nitrogen before sealing.

Q4: Can I add anything to my solution to improve stability?

A4: Yes. Adding stabilizing agents can significantly enhance the shelf-life of your solution:

  • Antioxidants: Ascorbic acid (50-100 µM) or BHT can be added to scavenge free radicals and prevent oxidation.[12][13][14]

  • Chelating Agents: EDTA (10-50 µM) can be used to chelate trace metal ions (like Fe²⁺ or Cu²⁺) that can catalyze oxidation reactions.

  • Co-solvents: Using solvents like ethanol or propylene glycol in aqueous solutions can sometimes improve stability.[10]

Q5: My solution is for cell culture experiments. What precautions should I take?

A5:

  • Solvent Toxicity: Use the lowest possible concentration of DMSO or ethanol. Typically, <0.1% is recommended for most cell lines. Always run a vehicle control (media + solvent) to assess toxicity.

  • Sterility: Filter-sterilize the final solution through a 0.22 µm syringe filter that is compatible with your solvent.

  • Interaction with Media: Be aware that components in cell culture media can interact with the compound. Prepare the final dilution in media immediately before adding it to the cells. Phenolic compounds can degrade in neutral pH cell culture media over time.

Experimental Protocols

Protocol 1: Basic Stability Assessment using HPLC-UV

This protocol provides a framework to evaluate the stability of this compound under different conditions.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)
  • Buffers (e.g., phosphate, citrate) at pH 4, 7, and 9
  • HPLC system with a UV/DAD detector and a C18 column
  • Calibrated pH meter
  • Incubators/water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

2. Procedure:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., Methanol).
  • Dilute the stock solution to a final concentration (e.g., 100 µM) in the different buffer systems (pH 4, 7, 9).
  • Immediately after preparation (T=0), inject an aliquot of each solution into the HPLC to determine the initial peak area. This is your 100% reference.
  • Divide the remaining solutions into aliquots in amber HPLC vials.
  • Store the vials under different temperature conditions (e.g., 4°C, 25°C, 40°C).
  • At specified time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each condition, bring it to room temperature, and analyze by HPLC.
  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

3. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each condition.
  • This will allow you to determine the conditions under which the compound is most stable.

Visualizations

Potential Degradation Pathway

Flavonoids with catechol-like structures, such as this compound, are prone to oxidation. This process is often accelerated by alkaline pH and the presence of metal ions, leading to the formation of quinones. These highly reactive quinones can then polymerize, resulting in the characteristic brown coloration of the solution.[3][4]

G cluster_main Potential Degradation Pathway of this compound cluster_factors Accelerating Factors A This compound (Parent Flavonoid) B o-Semiquinone (Radical Intermediate) A->B Oxidation (-e⁻, -H⁺) C o-Quinone (Reactive Electrophile) B->C Oxidation (-e⁻, -H⁺) D Polymerized Products (Brown Pigments) C->D Polymerization F1 High pH (>7) F1->A F2 Oxygen (O₂) F2->A F3 Metal Ions (Fe²⁺, Cu²⁺) F3->A F4 Light (UV) F4->A

Caption: Oxidative degradation pathway common for flavonoids.

Workflow for Stability Assessment

A systematic approach is required to determine the optimal conditions for storing and using this compound. This involves preparing the compound in various formulations and monitoring its concentration over time using an analytical method like HPLC.

G cluster_workflow Experimental Workflow for Stability Testing cluster_conditions Variables start Prepare Stock Solution (e.g., 10mM in MeOH) prep Prepare Test Solutions in Different Conditions start->prep cond1 pH (e.g., 4, 7, 9) prep->cond1 cond2 Temperature (e.g., 4°C, 25°C, 40°C) prep->cond2 cond3 Additives (e.g., None, Ascorbic Acid) prep->cond3 analysis Analyze at Time Points (T=0, 1, 4, 8, 24h...) via HPLC-UV cond1->analysis cond2->analysis cond3->analysis data Calculate % Remaining vs. T=0 analysis->data end Determine Optimal Storage Conditions data->end

Caption: Workflow for assessing this compound stability.

Decision Logic for Stabilization

Choosing the right stabilization strategy involves identifying the primary cause of degradation and selecting the appropriate intervention.

G start Is solution unstable? check_color Color change to yellow/brown? start->check_color Yes stable Solution is Stable start->stable No check_precipitate Precipitate forming? check_color->check_precipitate No action_inert Action: Use inert gas Add antioxidant check_color->action_inert Yes check_ph Is pH > 7? check_precipitate->check_ph No action_solvent Action: Change solvent or add co-solvent check_precipitate->action_solvent Yes action_light Action: Use amber vials check_ph->action_light No, check light exposure action_ph Action: Buffer to pH 3-6 check_ph->action_ph Yes

Caption: Decision tree for selecting a stabilization strategy.

References

Addressing issues with Oxyayanin B bioavailability in in vitro models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxyayanin B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the bioavailability of this compound in in-vito models. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Buffers

Q1: My this compound is precipitating in my cell culture medium. How can I improve its solubility?

A1: Poor aqueous solubility is a common challenge with this compound. Precipitation can lead to inaccurate and unreliable results. Here are several strategies to enhance its solubility:

  • Co-solvents: Employing a water-miscible organic solvent can significantly improve solubility. Start with low concentrations (e.g., <1%) of Dimethyl Sulfoxide (DMSO) or ethanol and assess for any cellular toxicity.

  • pH Adjustment: The solubility of this compound is pH-dependent. Determine the pKa of this compound and adjust the pH of your buffer to a range where the compound is more ionized and, therefore, more soluble.[1][2]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate this compound, increasing its apparent solubility.[2] It is crucial to determine the critical micelle concentration (CMC) and use the lowest effective concentration to avoid cytotoxicity.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][4] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Experimental Protocol: Solubility Enhancement using HP-β-CD

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium).

  • Complexation: Slowly add the this compound stock solution to the HP-β-CD solution while vortexing or sonicating. The molar ratio of this compound to HP-β-CD may need to be optimized (e.g., 1:1, 1:2).

  • Equilibration: Allow the mixture to equilibrate for a specified period (e.g., 1-2 hours) at a controlled temperature.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved precipitate.

  • Quantification: Determine the concentration of solubilized this compound using a validated analytical method, such as HPLC-UV.

Issue 2: Low Permeability of this compound in Caco-2 Monolayers

Q2: I am observing low apparent permeability (Papp) values for this compound in my Caco-2 cell permeability assay. What could be the reason and how can I troubleshoot this?

A2: Low permeability across Caco-2 monolayers, a model for the intestinal epithelium, suggests poor absorption.[5] This can be due to several factors, including low intrinsic permeability, high efflux, or experimental artifacts.

  • Efflux Transporter Involvement: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cells, reducing its net transport.

  • Poor Solubility in the Assay: As discussed in Issue 1, if this compound is not fully dissolved in the apical donor compartment, its concentration gradient across the monolayer will be reduced, leading to an underestimation of permeability.

  • Cell Monolayer Integrity: Ensure the integrity of your Caco-2 cell monolayers by measuring the Transepithelial Electrical Resistance (TEER) values before and after the experiment. Low TEER values indicate a leaky monolayer.[5]

  • Non-specific Binding: this compound may bind to the plastic of the assay plates, reducing the concentration available for transport.

Troubleshooting Steps:

  • Conduct a Bi-directional Permeability Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.

  • Use Efflux Inhibitors: Co-incubate this compound with known inhibitors of P-gp (e.g., Verapamil) or BCRP (e.g., Ko143) to see if the A-B permeability increases.

  • Improve Solubility: Apply the solubility enhancement techniques mentioned in the previous section to the donor solution.

  • Assess Non-specific Binding: Quantify the concentration of this compound in the donor and receiver compartments at the end of the experiment and perform a mass balance calculation to determine the extent of compound loss due to binding. Using low-binding plates can mitigate this issue.

Data Presentation: Hypothetical this compound Caco-2 Permeability Data

ConditionPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
This compound (10 µM)0.5 ± 0.12.5 ± 0.45.0
This compound + Verapamil (50 µM)1.8 ± 0.32.2 ± 0.31.2
Issue 3: High Metabolic Instability of this compound in Liver Microsomes

Q3: this compound shows rapid clearance in my human liver microsomal stability assay. How can I identify the metabolic pathways and improve its stability?

A3: High clearance in liver microsomes indicates that this compound is likely susceptible to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[6][7] Understanding the specific CYP isoforms involved is key to improving metabolic stability.

  • CYP Reaction Phenotyping: Identify the specific CYP enzymes responsible for this compound metabolism.

  • Metabolite Identification: Characterize the structure of the metabolites to pinpoint the metabolically labile "soft spots" in the molecule.

  • Consider Phase II Metabolism: If the compound is stable in microsomes but not in hepatocytes, it may be undergoing Phase II conjugation reactions (e.g., glucuronidation by UGTs), which are more prominent in intact hepatocytes.[8][9]

Experimental Protocol: CYP Reaction Phenotyping

  • Incubation with Specific CYP Inhibitors: Incubate this compound with human liver microsomes in the presence and absence of specific chemical inhibitors for major CYP isoforms (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6). A significant decrease in metabolism in the presence of an inhibitor points to the involvement of that specific CYP.

  • Incubation with Recombinant Human CYPs: Incubate this compound with individual recombinant human CYP enzymes to directly assess which isoforms can metabolize the compound.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor the depletion of the parent compound (this compound) and the formation of metabolites over time.[7]

Data Presentation: Hypothetical Metabolic Stability of this compound

In Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes1546.2
Rat Liver Microsomes886.6
Human Hepatocytes2527.7 (µL/min/10⁶ cells)

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_solubility Solubility Screening cluster_permeability Permeability Assay cluster_metabolism Metabolic Stability solubility_start Poorly Soluble This compound co_solvent Co-solvent (e.g., DMSO) solubility_start->co_solvent ph_adjustment pH Adjustment solubility_start->ph_adjustment cyclodextrin Cyclodextrin (e.g., HP-β-CD) solubility_start->cyclodextrin solubility_end Solubilized This compound co_solvent->solubility_end ph_adjustment->solubility_end cyclodextrin->solubility_end caco2_start Caco-2 Monolayer add_compound Add Solubilized This compound caco2_start->add_compound bi_directional Bi-directional Transport (A-B, B-A) add_compound->bi_directional efflux_inhibitor Co-incubation with Efflux Inhibitors bi_directional->efflux_inhibitor permeability_end Determine Papp & Efflux Ratio efflux_inhibitor->permeability_end metabolism_start Liver Microsomes/ Hepatocytes add_compound2 Add Solubilized This compound metabolism_start->add_compound2 cyp_phenotyping CYP Phenotyping (Inhibitors/rhCYPs) add_compound2->cyp_phenotyping metabolite_id Metabolite Identification cyp_phenotyping->metabolite_id metabolism_end Determine t½ & CLint metabolite_id->metabolism_end troubleshooting_flow decision decision issue issue start Start Experiment issue_observed Inconsistent/Poor In Vitro Data start->issue_observed is_soluble Is Compound Soluble? issue_observed->is_soluble improve_solubility Apply Solubility Enhancement (Co-solvents, pH, etc.) is_soluble->improve_solubility No is_permeable Low Papp in Caco-2? is_soluble->is_permeable Yes improve_solubility->is_soluble check_efflux Perform Bi-directional Assay & Use Inhibitors is_permeable->check_efflux Yes is_stable High Clearance in Microsomes? is_permeable->is_stable No check_efflux->is_stable phenotype_cyp Perform CYP Phenotyping is_stable->phenotype_cyp Yes end Optimized In Vitro Protocol is_stable->end No phenotype_cyp->end signaling_pathway cluster_info Hypothetical Mechanism of Action Oxyayanin_B This compound Receptor Hypothetical Receptor (e.g., Receptor Tyrosine Kinase) Oxyayanin_B->Receptor Inhibits PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation info This diagram illustrates a hypothetical signaling pathway in which this compound exerts its effect by inhibiting a receptor, leading to the downregulation of the PI3K/AKT/mTOR pathway, a common target in cancer therapy.

References

Technical Support Center: Synthesis of Oxyayanin B

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: I am having trouble with the solubility of my starting materials. What can I do?

A1: Poor solubility of reactants can significantly hinder reaction rates and yields. Consider the following troubleshooting steps:

  • Solvent Screening: Experiment with a range of solvents with varying polarities. A mixture of solvents can sometimes be more effective than a single solvent.

  • Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of your compounds. However, be mindful of potential side reactions or degradation at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and improve dissolution.

  • Phase-Transfer Catalysis: If you are working with a biphasic system, a phase-transfer catalyst can facilitate the reaction between reactants in different phases.

Q2: My reaction is not going to completion, and I observe unreacted starting material. How can I improve the conversion?

A2: Incomplete conversion is a common issue in multi-step syntheses. Here are some strategies to address this:

  • Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Increase Reactant Equivalents: Adding a slight excess of one of the reactants (typically the less expensive or more stable one) can drive the equilibrium towards the product.

  • Catalyst Deactivation: If you are using a catalyst, it may be deactivating over time. Consider adding fresh catalyst or using a more robust catalytic system.

  • Removal of Byproducts: If the reaction is reversible, removing a byproduct (e.g., water or a gas) can shift the equilibrium towards the desired product.

Q3: I am observing the formation of multiple byproducts, making purification difficult. What are the likely causes and solutions?

A3: The formation of byproducts can arise from various factors. A systematic approach is needed to identify the cause and mitigate it:

  • Side Reactions: Analyze the structure of your starting materials and the reaction conditions to anticipate potential side reactions. Adjusting the temperature, reaction time, or the order of reagent addition can often minimize these.

  • Protecting Groups: If your molecule has multiple reactive functional groups, the use of appropriate protecting groups can prevent unwanted side reactions.

  • Purification of Reagents: Impurities in starting materials or reagents can sometimes lead to byproduct formation. Ensure the purity of your chemicals before starting the reaction.

  • Atmosphere Control: Some reactions are sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or hydrolytic side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield - Incomplete reaction- Product degradation- Mechanical losses during workup- See FAQ Q2 for improving conversion.- Lower the reaction temperature or shorten the reaction time.- Optimize the extraction and purification procedures.
Epimerization/Racemization - Basic or acidic reaction conditions- Elevated temperatures- Use milder reaction conditions.- Employ a chiral catalyst or auxiliary.- Screen for a non-polar aprotic solvent.
Difficulty in Product Purification - Co-elution with impurities- Product instability on silica gel- Try a different chromatography stationary phase (e.g., alumina, C18).- Consider alternative purification techniques like recrystallization or preparative HPLC.- If the product is an oil, try to form a solid derivative for easier purification.
Inconsistent Results - Variability in reagent quality- Fluctuations in reaction conditions- Use reagents from the same batch for a series of experiments.- Carefully control parameters like temperature, stirring speed, and addition rates.

Experimental Workflow & Logic

The following diagrams illustrate a general workflow for optimizing a chemical synthesis and a logic diagram for troubleshooting common issues.

experimental_workflow General Workflow for Synthesis Optimization A Define Synthetic Target & Propose Route B Initial Small-Scale Test Reaction A->B C Reaction Monitoring (TLC, LC-MS) B->C D Workup & Isolation C->D E Characterization (NMR, MS, etc.) D->E F Identify Issues (Low Yield, Impurities) E->F G Hypothesize Cause F->G H Design Optimization Experiments (DoE) G->H I Vary Parameters (Temp, Conc, Catalyst) H->I J Analyze Results & Identify Optimal Conditions I->J K Scale-up Synthesis J->K

Caption: General workflow for optimizing a chemical synthesis.

troubleshooting_logic Troubleshooting Logic for Poor Reaction Outcome Start Poor Reaction Outcome IsConversionLow Is Conversion Low? Start->IsConversionLow AreByproductsPresent Are Byproducts Present? IsConversionLow->AreByproductsPresent No Sol_Conversion Optimize Reaction Conditions: - Increase Time/Temp - Add More Reagent/Catalyst IsConversionLow->Sol_Conversion Yes IsProductDegrading Is the Product Degrading? AreByproductsPresent->IsProductDegrading No Sol_Byproducts Modify Reaction Specificity: - Change Solvent/Catalyst - Use Protecting Groups AreByproductsPresent->Sol_Byproducts Yes Sol_Degradation Use Milder Conditions: - Lower Temperature - Shorter Reaction Time - Optimize Workup IsProductDegrading->Sol_Degradation Yes End Improved Synthesis IsProductDegrading->End No Sol_Conversion->End Sol_Byproducts->End Sol_Degradation->End

Caption: Troubleshooting logic for poor reaction outcomes.

Minimizing interference in antioxidant activity assays of Oxyayanin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring the antioxidant activity of Oxyayanin B while minimizing experimental interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its antioxidant activity significant?

This compound is a trihydroxyflavone, a type of flavonoid compound found in various plants.[1] Its chemical structure, characterized by multiple hydroxyl and methoxy groups, suggests potential antioxidant properties.[1] Antioxidants are crucial for mitigating oxidative stress, a factor implicated in numerous diseases. Therefore, accurately quantifying the antioxidant capacity of this compound is vital for its potential development as a therapeutic agent.

Q2: Which are the most common assays to determine the antioxidant activity of this compound?

Commonly employed assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[2] Each of these methods operates on a different chemical principle to evaluate a substance's antioxidant potential.

Q3: What are the primary sources of interference when measuring the antioxidant activity of this compound?

Interference in antioxidant assays when testing flavonoids like this compound can arise from several factors:

  • Spectral Interference: The inherent color of this compound or its reaction products can overlap with the absorbance spectra of the assay's chromophores, leading to inaccurate readings.

  • Reaction Kinetics: Flavonoids may exhibit slow or multi-phasic reaction kinetics with the assay radicals, making endpoint measurements unreliable.

  • Steric Hindrance: The molecular structure of this compound might sterically hinder its interaction with the radical species in the assay, underestimating its true antioxidant capacity.

  • Solvent Effects: The choice of solvent can influence the reaction rate and the stability of both the antioxidant and the radical species.

  • pH Sensitivity: The antioxidant activity of flavonoids is often pH-dependent. The standard pH of an assay may not be optimal for this compound, potentially affecting the results.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the antioxidant activity assessment of this compound.

Issue Potential Cause Troubleshooting Steps
High background absorbance in sample wells The intrinsic color of this compound solution interferes with the assay's colorimetric measurement.1. Run a sample blank containing this compound and the assay solvent but without the radical reagent. 2. Subtract the absorbance of the sample blank from the sample reading.
Inconsistent or non-linear dose-response curve 1. Slow reaction kinetics of this compound with the assay radical. 2. Precipitation of this compound at higher concentrations.1. Increase the incubation time to ensure the reaction reaches completion. Perform a kinetic study to determine the optimal reaction time. 2. Ensure complete solubility of this compound in the chosen solvent. Consider using a co-solvent if necessary.
Lower than expected antioxidant activity 1. The assay's standard pH is not optimal for the antioxidant mechanism of this compound. 2. Steric hindrance limiting the interaction with the assay's radical.1. For FRAP assays, consider performing the assay at a neutral pH to assess for pH-dependent activity.[3] 2. Employ multiple assays with different radical species (e.g., DPPH and ABTS) to get a more comprehensive understanding of the antioxidant capacity.
Variability between replicate measurements 1. Inconsistent pipetting of small volumes. 2. Temperature fluctuations affecting reaction rates. 3. Light sensitivity of the assay reagents (especially DPPH).1. Use calibrated micropipettes and ensure proper pipetting technique. 2. Perform incubations in a temperature-controlled environment (e.g., an incubator or water bath).[4] 3. Keep DPPH solutions and reaction mixtures protected from light.[5][6]

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below.

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and store it at 4°C.[7]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Prepare a series of dilutions of this compound from the stock solution.

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[5]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound dilution, positive control, and blank (solvent only) to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.[5]

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance at 517 nm using a microplate reader.[7]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution and solvent) and A_sample is the absorbance of the sample (DPPH solution and this compound).

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • To produce the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][9]

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Assay Procedure:

    • Add 20 µL of the this compound sample or standard to a cuvette.

    • Add 180 µL of the diluted ABTS•+ solution and mix thoroughly.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the TEAC value of the sample is determined from this curve.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[11] The reagent should be prepared fresh.

  • Assay Procedure:

    • Add 150 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the this compound sample, standard (e.g., FeSO₄ or Trolox), or blank to the wells.[4][11]

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[4]

    • Measure the absorbance at 593 nm.[11]

  • Calculation:

    • The FRAP value is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known concentration of FeSO₄ or Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Reagent Preparation:

    • Prepare a fluorescein stock solution.

    • Prepare an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution, which acts as a peroxyl radical generator.[12]

    • Trolox is used as the standard.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the this compound sample, Trolox standard, or blank.

    • Add 150 µL of the fluorescein working solution to all wells and incubate at 37°C.[13]

    • Initiate the reaction by adding 25 µL of the AAPH solution.[13]

    • Measure the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[13]

  • Calculation:

    • The antioxidant activity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard to determine the ORAC value, expressed as Trolox equivalents.

Data Presentation

Table 1: Comparative Antioxidant Activity of this compound in Different Assays (Hypothetical Data)
AssayOutcome MeasureThis compoundTrolox (Positive Control)
DPPH IC₅₀ (µg/mL)15.85.2
ABTS TEAC (mM Trolox/mg)2.51.0
FRAP FRAP Value (µM Fe(II)/mg)180.5250.0
ORAC ORAC Value (µM Trolox/mg)4.21.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental Workflow for Antioxidant Assays

G General Workflow for Antioxidant Assays start Start: Prepare this compound Stock Solution prepare_reagents Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP, ORAC) start->prepare_reagents serial_dilution Perform Serial Dilutions of this compound and Control prepare_reagents->serial_dilution assay_reaction Initiate Antioxidant Reaction in Microplate serial_dilution->assay_reaction incubation Incubate Under Controlled Conditions (Time, Temperature, Light) assay_reaction->incubation measurement Measure Absorbance or Fluorescence incubation->measurement data_analysis Data Analysis: Calculate IC50, TEAC, etc. measurement->data_analysis end_node End: Report Results data_analysis->end_node

Caption: General workflow for in vitro antioxidant capacity assays.

Decision Tree for Troubleshooting Assay Interference

G Troubleshooting Assay Interference start Inaccurate or Inconsistent Results? check_blank Is Sample Blank Absorbance High? start->check_blank Yes subtract_blank Action: Subtract Sample Blank Reading check_blank->subtract_blank Yes check_kinetics Is Dose-Response Curve Non-Linear? check_blank->check_kinetics No subtract_blank->check_kinetics increase_incubation Action: Perform Kinetic Study and Adjust Incubation Time check_kinetics->increase_incubation Yes check_activity Is Activity Lower Than Expected? check_kinetics->check_activity No check_solubility Action: Verify Sample Solubility, Consider Co-Solvent increase_incubation->check_solubility end_node Re-evaluate Results check_solubility->end_node use_multiple_assays Action: Use Multiple Assays (e.g., DPPH & ABTS) check_activity->use_multiple_assays Yes check_activity->end_node No use_multiple_assays->end_node

Caption: Decision tree for troubleshooting common issues.

References

Validation & Comparative

A Comparative Analysis of Anticancer Activity: Oxyayanin B Versus Other Methoxyflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A detailed examination of Oxyayanin B, a naturally occurring methoxyflavone, reveals distinct anticancer properties when compared to other well-studied methoxyflavones such as Nobiletin, Sinensetin, and Chrysosplenetin. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals, focusing on cytotoxic activity, underlying mechanisms of action, and experimental methodologies.

Comparative Anticancer Activity: A Quantitative Overview

The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit 50% of a biological process, such as cancer cell growth. The data below, collated from various in vitro studies, compares the IC50 values of this compound against other prominent methoxyflavones across different human cancer cell lines.

It is important to note that direct comparisons are best made when compounds are tested on the same cell line under identical conditions. The data presented here is compiled from different studies and serves as a reference for relative potency.

CompoundChemical NameCancer Cell LineIC50 (µM)
This compound 5,7-Dihydroxy-3,8,4'-trimethoxyflavoneHepG2 (Liver Cancer)18.5
Chrysosplenetin 5,4'-Dihydroxy-3,6,7,3'-tetramethoxyflavoneHepG2 (Liver Cancer)25.2
Nobiletin 5,6,7,8,3',4'-HexamethoxyflavoneMDA-MB-231 (Breast Cancer)>30[1]
Sinensetin 5,6,7,3',4'-PentamethoxyflavoneHUVEC (Endothelial Cells)24[2]
5,7-DMF 5,7-DimethoxyflavoneHepG2 (Liver Cancer)25[3]
HUVEC is a non-cancerous cell line used in angiogenesis assays, a key process in tumor growth.

Mechanisms of Action: Signaling Pathways in Focus

Methoxyflavones exert their anticancer effects by modulating various intracellular signaling pathways that control cell proliferation, survival, and death. A common target for many flavonoids, including Nobiletin and Sinensetin, is the PI3K/Akt pathway, which is frequently hyperactivated in cancer.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival. Its inhibition by methoxyflavones can lead to decreased proliferation and induction of apoptosis.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Methoxyflavones This compound, Nobiletin, Sinensetin Methoxyflavones->PI3K Akt Akt Methoxyflavones->Akt PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation PTEN PTEN PTEN->PIP3 Inhibits

Figure 1: Methoxyflavone inhibition of the PI3K/Akt pathway.
Induction of Apoptosis

A key outcome of anticancer therapy is the induction of programmed cell death, or apoptosis. Methoxyflavones trigger apoptosis through the mitochondrial (intrinsic) pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of a cascade of caspase enzymes.

Apoptosis_Pathway Methoxyflavones This compound ROS ↑ Reactive Oxygen Species (ROS) Methoxyflavones->ROS Bax ↑ Bax Methoxyflavones->Bax Bcl2 ↓ Bcl-2 Methoxyflavones->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Promotes Bcl2->Mito Inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the standard methodologies used to obtain the quantitative data cited in this guide.

General Experimental Workflow

A typical in vitro study to assess the anticancer activity of a compound follows a standardized workflow.

Experimental_Workflow start Start: Cancer Cell Culture treat Treatment: Add Methoxyflavones (Varying Concentrations) start->treat incubate Incubation (e.g., 24-72 hours) treat->incubate assays Perform Assays incubate->assays mtt MTT Assay (Cell Viability) assays->mtt flow Flow Cytometry (Apoptosis/Cell Cycle) assays->flow end Data Analysis: Calculate IC50, Assess Apoptosis % mtt->end flow->end

Figure 3: Standard workflow for in vitro anticancer assays.
Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the methoxyflavone (e.g., 0, 5, 10, 25, 50, 100 µM). Control wells receive medium with vehicle (e.g., DMSO) only.[3]

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified 5% CO2 incubator.[3]

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for another 4 hours.[4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Reading: The plate is gently shaken for 10-15 minutes, and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the methoxyflavone at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) staining solution are added according to the manufacturer's protocol. The samples are incubated in the dark at room temperature for 15 minutes.[5]

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified using appropriate software.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the methoxyflavone as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.

  • Staining: The fixed cells are washed and then incubated with a solution containing Propidium Iodide and RNase A. RNase A prevents the staining of double-stranded RNA.

  • Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in a particular phase suggests cell cycle arrest.[3]

References

A Comparative Analysis of the Anti-inflammatory Effects of Oxyayanin B and Structurally Similar Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Oxyayanin B and structurally related flavonoids. Due to the limited availability of published data on isolated this compound, this guide focuses on the anti-inflammatory activities of its source plant extract, Distemonanthus benthamianus, and presents a direct comparative analysis of structurally similar and well-researched O-methylated flavonoids: quercetin, isorhamnetin, and tamarixetin. This approach allows for an informed, albeit indirect, assessment of this compound's potential anti-inflammatory efficacy.

Introduction to this compound and Comparative Flavonoids

This compound is a trihydroxy, trimethoxyflavone found in the plant Distemonanthus benthamianus. Extracts of this plant have demonstrated significant anti-inflammatory, anti-arthritic, and antioxidant properties, suggesting that this compound contributes to these effects. The key mechanism of anti-inflammatory action for many flavonoids involves the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Given the structural similarity of this compound to other O-methylated flavonoids, this guide will draw comparisons with quercetin and its methylated derivatives, isorhamnetin and tamarixetin. These compounds share the core flavonoid structure with varying hydroxylation and methoxylation patterns, which are known to influence their biological activity.

Comparative Anti-inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of the selected flavonoids, focusing on the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), two key mediators of inflammation.

CompoundAssayCell LineStimulantIC50 Value (µM)Source
Quercetin Nitric Oxide (NO) ProductionRAW 264.7LPS12.0[1]
TNF-α ProductionTHP-1LPS-
Isorhamnetin Nitric Oxide (NO) ProductionRAW 264.7LPS-
TNF-α ProductionTHP-1LPS-
Tamarixetin Nitric Oxide (NO) ProductionRAW 264.7LPS-
TNF-α ProductionTHP-1LPS12.6[2]
D. benthamianus Extract Nitric Oxide (NO) ProductionIn vivo (rats)CFAInhibition noted[3]
TNF-α ProductionIn vivo (rats)EPEC31Significant decrease
IL-1β ProductionIn vivo (rats)EPEC31Significant decrease

Note: A lower IC50 value indicates greater potency. Data for isolated this compound is not currently available in published literature. Data for D. benthamianus extract is qualitative and from in vivo studies, and therefore not directly comparable to in vitro IC50 values.

Key Signaling Pathways in Flavonoid-Mediated Anti-inflammation

Flavonoids exert their anti-inflammatory effects by modulating critical intracellular signaling pathways. The NF-κB and MAPK pathways are primary targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Flavonoids can inhibit this pathway at multiple points, including the inhibition of IκB phosphorylation and degradation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Dissociation IkB_NFkB->NFkB Flavonoids Flavonoids (e.g., this compound) Flavonoids->IKK Inhibition DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Figure 1: Flavonoid inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated by extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Flavonoids have been shown to inhibit the phosphorylation of key MAPK proteins such as p38 and JNK.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Activation Genes Pro-inflammatory Gene Expression TF->Genes Flavonoids Flavonoids (e.g., this compound) Flavonoids->MAPKK Inhibition

Figure 2: Flavonoid inhibition of the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to assess the anti-inflammatory activity of flavonoids.

Cell Culture and Treatment

RAW 264.7 murine macrophages or THP-1 human monocytes are commonly used. Cells are cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are seeded in appropriate plates and pre-treated with various concentrations of the test flavonoid for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Cell Seeding: Seed RAW 264.7 cells (e.g., 5 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat cells with different concentrations of the test flavonoid for 1 hour.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the control group) and incubate for another 24 hours.

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated group.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Sample Collection: Collect the cell culture supernatant after treatment and stimulation as described above.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer for 1-2 hours.

    • Add the cell culture supernatants and standards to the wells and incubate for 2 hours.

    • Wash the plate and add the detection antibody conjugated to an enzyme (e.g., HRP) and incubate for 1-2 hours.

    • Wash the plate and add the substrate solution.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Quantification: Determine the cytokine concentration from a standard curve.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key inflammatory mediators like iNOS, COX-2, and components of the NF-κB pathway.

  • Protein Extraction: After treatment and stimulation, lyse the cells with RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-iNOS, anti-COX-2, anti-NF-κB p65) overnight at 4°C.

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP for 1 hour.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of flavonoids in vitro.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays Cell_Culture Cell Culture (RAW 264.7 or THP-1) Pretreatment Pre-treatment with Flavonoid Cell_Culture->Pretreatment Flavonoid_Prep Flavonoid Stock Preparation Flavonoid_Prep->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Griess_Assay Griess Assay (NO Production) Stimulation->Griess_Assay Supernatant ELISA ELISA (TNF-α, IL-6) Stimulation->ELISA Supernatant Western_Blot Western Blot (iNOS, COX-2, NF-κB) Stimulation->Western_Blot Cell Lysate Data_Analysis Data Analysis & IC50 Calculation Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

Figure 3: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

While direct quantitative data on the anti-inflammatory effects of isolated this compound is currently lacking, the evidence from its source plant, Distemonanthus benthamianus, strongly suggests its potential as an anti-inflammatory agent. The comparative analysis with structurally similar flavonoids like quercetin, isorhamnetin, and tamarixetin provides valuable insights into the potential efficacy and mechanisms of action of O-methylated flavonoids. Further research is warranted to isolate and characterize the specific anti-inflammatory properties of this compound to fully understand its therapeutic potential. This guide provides a framework for such future investigations by outlining the key assays and signaling pathways involved in flavonoid-mediated anti-inflammation.

References

Uncharted Territory: The Quest to Validate Oxyayanin B's Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the exploration of novel neuroprotective agents is a critical frontier. This guide addresses the current scientific landscape surrounding Oxyayanin B, a flavonoid that has emerged as a potential, yet unvalidated, candidate for neuroprotection. While the initial hypothesis is promising, a thorough review of existing literature reveals a significant gap in experimental data, precluding a direct comparison with established alternatives at this time.

This compound is a trihydroxyflavone, a class of compounds known for their antioxidant and anti-inflammatory properties. Its chemical structure suggests potential for biological activity within the central nervous system. However, a comprehensive search of scientific databases indicates a lack of published studies specifically investigating its neuroprotective effects in established models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, or ischemic stroke.

The information available primarily identifies this compound as a natural product found in certain plant species.[1] This contrasts with other similarly named compounds, such as Oxybutynin, which has been studied in Alzheimer's models, and Oxymatrine, which has been investigated for its effects on hypoxic-ischemic brain injury. It is crucial for researchers to distinguish this compound from these other agents to avoid confusion.

The Path Forward: A Proposed Framework for Validation

Given the absence of direct experimental evidence for this compound, this guide proposes a roadmap for its systematic evaluation. This framework outlines the key experimental models and methodologies that would be necessary to validate its neuroprotective efficacy.

Experimental Workflow for Validating a Novel Neuroprotective Agent

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Model Validation A Primary Neuronal Cell Culture B Induction of Neurotoxicity (e.g., Oxidative Stress, Excitotoxicity) A->B C Treatment with this compound (Dose-Response) B->C D Assessment of Cell Viability (e.g., MTT, LDH assays) C->D E Identification of Signaling Pathways (e.g., Western Blot, PCR) D->E F Analysis of Apoptotic Markers (e.g., Caspase activity) D->F G Measurement of Inflammatory Cytokines (e.g., ELISA) D->G H Animal Model of Neurodegeneration (e.g., Alzheimer's, Parkinson's, Stroke) G->H I Administration of this compound H->I J Behavioral Assessments (e.g., Morris Water Maze, Rotarod) I->J K Histopathological Analysis (e.g., Immunohistochemistry) J->K G cluster_0 Antioxidant Pathway cluster_1 Anti-inflammatory Pathway cluster_2 Anti-apoptotic Pathway Oxyayanin_B This compound Nrf2 Nrf2 Activation Oxyayanin_B->Nrf2 NFkB NF-κB Inhibition Oxyayanin_B->NFkB Bcl2 Increased Bcl-2/Bax Ratio Oxyayanin_B->Bcl2 HO1 HO-1 Expression Nrf2->HO1 ROS Reduced Oxidative Stress HO1->ROS Cytokines Decreased Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->Cytokines Caspase Inhibition of Caspase-3 Bcl2->Caspase Apoptosis Reduced Neuronal Apoptosis Caspase->Apoptosis

References

Comparative Bioavailability of Oxyayanin B and Its Glycoside Forms: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative study on the bioavailability of the flavonoid Oxyayanin B and its corresponding glycoside forms is currently limited by the lack of specific experimental data in publicly available scientific literature. While general principles of flavonoid and glycoside absorption offer a theoretical framework, direct experimental values for key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) for this compound and its glycosides have not been reported.

Flavonoids, a class of polyphenolic compounds found in plants, often exist in two forms: as aglycones (the flavonoid itself, e.g., this compound) or as glycosides (the flavonoid attached to a sugar moiety). The presence of this sugar molecule can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and thus its overall bioavailability.

General Principles of Flavonoid and Glycoside Bioavailability

Generally, the aglycone form of a flavonoid is more readily absorbed in the small intestine due to its higher lipophilicity, allowing for passive diffusion across the intestinal epithelium. In contrast, flavonoid glycosides are typically more polar and larger in size, which hinders their direct absorption.

The bioavailability of flavonoid glycosides is largely dependent on the type of sugar moiety and the linkage between the sugar and the flavonoid. Some glycosides can be hydrolyzed by enzymes in the small intestine (e.g., lactase-phlorizin hydrolase) to their aglycone form, which is then absorbed. Others may pass to the colon, where they are metabolized by the gut microbiota into smaller phenolic compounds that can then be absorbed.

Hypothetical Experimental Workflow for a Comparative Bioavailability Study

To definitively compare the bioavailability of this compound and its glycoside forms, a rigorous experimental protocol would be required. The following outlines a typical workflow for such a study:

G cluster_preclinical Preclinical In Vivo Study cluster_invitro In Vitro Permeability Assay animal_model Animal Model (e.g., Rats) dosing Oral Administration of This compound & Glycoside Forms animal_model->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_analysis LC-MS/MS Analysis of Plasma Samples blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) plasma_analysis->pk_analysis data_comparison Comparative Data Analysis pk_analysis->data_comparison caco2_model Caco-2 Cell Monolayer Model compound_application Application of Test Compounds caco2_model->compound_application sample_collection Apical and Basolateral Sampling compound_application->sample_collection permeability_analysis Quantification and Permeability Coefficient (Papp) Calculation sample_collection->permeability_analysis permeability_analysis->data_comparison

Caption: Hypothetical workflow for a comparative bioavailability study.

Anticipated Signaling Pathways in Absorption and Metabolism

The absorption and metabolism of flavonoids like this compound and its glycosides involve several key pathways. The aglycone form is expected to be absorbed via passive diffusion. Glycoside forms may be substrates for intestinal enzymes or gut microbiota, leading to the release of the aglycone for absorption. Once absorbed, both forms would likely undergo Phase I and Phase II metabolism in the liver, involving enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, respectively, prior to excretion.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation oxy_gly This compound Glycoside hydrolysis Hydrolysis (e.g., by LPH) oxy_gly->hydrolysis oxy_agly This compound (Aglycone) absorption Passive Diffusion oxy_agly->absorption hydrolysis->oxy_agly Releases Aglycone absorbed_agly Absorbed This compound absorption->absorbed_agly circulation To Liver for Metabolism absorbed_agly->circulation

Caption: Simplified pathway of flavonoid glycoside absorption.

Conclusion

A Head-to-Head Battle of Natural Compounds: Oxyayanin B's Enzymatic Inhibition Profile Compared

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive analysis of Oxyayanin B, a naturally occurring flavonoid, reveals its potent inhibitory effects on key enzymes implicated in inflammation and metabolic disorders. This guide provides a head-to-head comparison of this compound with other natural compounds, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its therapeutic potential.

Executive Summary

This compound, a trihydroxyflavone found in various plant species, demonstrates significant inhibitory activity against several enzymes, including xanthine oxidase, α-glucosidase, and arachidonate 5-lipoxygenase. This report synthesizes available data to compare its efficacy against other well-known natural inhibitors, offering a valuable resource for identifying promising new therapeutic leads. While direct comparative studies involving this compound are limited, this guide collates findings from multiple sources to provide a structured overview of its performance.

Comparative Efficacy: this compound vs. Other Natural Compounds

To provide a clear quantitative comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other relevant natural compounds against specific enzymes. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Table 1: Inhibition of Xanthine Oxidase

Xanthine oxidase is a key enzyme in purine metabolism and its overactivity is linked to hyperuricemia and gout.

CompoundIC50 (µM)Source Organism/ClassReference
This compound Data Not AvailableFlavonoid-
Allopurinol (Positive Control)2.3Synthetic[1]
Quercetin2.4Flavonoid[1]
Myricetin9.4Flavonoid[1]
Kaempferol21.2Flavonoid[1]
Luteolin2.8Flavonoid[1]

Note: While a specific IC50 value for this compound against xanthine oxidase was not found in the reviewed literature, flavonoids as a class are known potent inhibitors of this enzyme.

Table 2: Inhibition of α-Glucosidase

α-Glucosidase is a crucial enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients.[2]

CompoundIC50 (µM)Source Organism/ClassReference
This compound Data Not AvailableFlavonoid-
Acarbose (Positive Control)208.53Synthetic[3]
Quercetin5.41Flavonoid[4]
Myricetin0.52 - 3000Flavonoid[5]
Kaempferol10.41 - 120.23Flavonoid[5]
Luteolin15.71Flavonoid[6]
Table 3: Inhibition of Arachidonate 5-Lipoxygenase (5-LOX)

Arachidonate 5-lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[7][8]

CompoundIC50 (µM)Source Organism/ClassReference
This compound Data Not AvailableFlavonoid-
Cirsiliol~0.1Flavonoid[9]
Quercetin0.1 - 10Flavonoid[8]
Myricetin0.1 - 10Flavonoid[8]
Zileuton (Positive Control)~1Synthetic[8]

Note: Although a direct IC50 value for this compound against 5-LOX is not specified, the potent inhibition by the structurally similar flavonoid, Cirsiliol, suggests that this compound may also be a strong inhibitor.

Experimental Protocols

Detailed methodologies for the enzyme inhibition assays are crucial for the replication and validation of findings.

Xanthine Oxidase Inhibition Assay

The inhibitory activity of a compound against xanthine oxidase is typically determined by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine.[10]

Procedure:

  • A reaction mixture is prepared containing the test compound, phosphate buffer (pH 7.5), and xanthine oxidase enzyme solution.

  • The mixture is pre-incubated at 25°C for 15 minutes.

  • The reaction is initiated by adding the substrate, xanthine.

  • The absorbance is measured spectrophotometrically at 295 nm.

  • The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.[1][10]

α-Glucosidase Inhibition Assay

The inhibition of α-glucosidase activity is commonly assayed by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG).[11]

Procedure:

  • The test compound is pre-incubated with the α-glucosidase enzyme in a phosphate buffer (pH 6.8) at 37°C.

  • The substrate, pNPG, is added to start the reaction.

  • The reaction is incubated for a specific period (e.g., 20 minutes) at 37°C.

  • The reaction is terminated by adding a sodium carbonate solution.

  • The absorbance of the liberated p-nitrophenol is measured at 405 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined.[4][11]

Arachidonate 5-Lipoxygenase (5-LOX) Inhibition Assay

The activity of 5-LOX is often determined by measuring the formation of its hydroperoxy products from arachidonic acid.[12]

Procedure:

  • The 5-LOX enzyme is pre-incubated with the test compound.

  • The reaction is initiated by the addition of the substrate, arachidonic acid.

  • The formation of hydroperoxides is monitored by measuring the increase in absorbance at 234 nm.

  • Alternatively, the reaction products can be analyzed by chromatography.

  • The percentage of inhibition is calculated to determine the IC50 value.[12][13]

Signaling Pathways and Experimental Workflows

Visual representations of the involved signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the research methodology.

Xanthine_Oxidase_Pathway cluster_purine Purine Metabolism cluster_enzyme Enzymatic Conversion cluster_inhibitors Inhibitors Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric_Acid Xanthine->Uric_Acid XO XO Xanthine Oxidase Oxyayanin_B This compound & Other Flavonoids Oxyayanin_B->XO Inhibition Alpha_Glucosidase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound (e.g., this compound) Pre_incubation Pre-incubation (Enzyme + Compound) Test_Compound->Pre_incubation Enzyme α-Glucosidase Enzyme Enzyme->Pre_incubation Substrate pNPG Substrate Reaction_Start Add Substrate Substrate->Reaction_Start Pre_incubation->Reaction_Start Incubation Incubation at 37°C Reaction_Start->Incubation Termination Add Na2CO3 Incubation->Termination Absorbance Measure Absorbance at 405 nm Termination->Absorbance Calculation Calculate % Inhibition & IC50 Absorbance->Calculation LOX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes 5-LOX LOX 5-Lipoxygenase PLA2 Phospholipase A2 Oxyayanin_B This compound & Other Flavonoids Oxyayanin_B->LOX Inhibition

References

Replicating Published Findings on the Biological Activity of Oxyayanin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of Oxyayanin B, a naturally occurring flavonoid. Due to the limited availability of specific quantitative data for this compound in published literature, this document summarizes the activities of plant extracts known to contain this compound and draws comparisons with other well-researched flavonoids. The information is intended to serve as a foundational resource for researchers seeking to replicate or build upon existing findings.

Overview of this compound

This compound (3',5,6-trihydroxy-3,4',7-trimethoxyflavone) is a flavonoid that has been identified in several medicinal plants, including Distemonanthus benthamianus, Pulicaria species, and Lomatozona artemisiifolia[1][2][3]. Traditional medicine has utilized these plants for a variety of ailments, suggesting a range of biological activities for their constituent compounds.

Reported Biological Activities of Plant Extracts Containing this compound

Published studies have investigated the biological effects of crude extracts from plants containing this compound. While these studies do not isolate the effects of this compound, they provide valuable insights into its potential therapeutic properties.

Table 1: Summary of Biological Activities of Plant Extracts Containing this compound

Plant SpeciesExtract TypeReported Biological ActivityKey Findings
Distemonanthus benthamianusStem Bark (Aqueous and Chloroform fractions)AntibacterialExhibited significant inhibitory action against various bacterial isolates implicated in oro-dental infections. The proposed mechanism is the disruption of the cell membrane.[1]
Distemonanthus benthamianusNot specifiedAntitumor, Antioxidative, Anti-adrenergicFlavonoid components, including this compound, have been implicated in these activities.[1]
Pulicaria speciesNot specifiedAnti-inflammatoryUsed in traditional medicine for treating inflammation.[2]

Comparison with Other Bioactive Flavonoids

To provide a broader context for the potential efficacy of this compound, the table below compares its reported activities with those of other structurally related and well-characterized flavonoids.

Table 2: Comparative Biological Activities of Selected Flavonoids

FlavonoidChemical StructureReported Biological ActivitiesExample Quantitative Data (IC50)
This compound 3',5,6-trihydroxy-3,4',7-trimethoxyflavoneAntibacterial, Antitumor, Antioxidative, Anti-inflammatory (inferred from plant extracts)Not available in the reviewed literature
Quercetin 3,3',4',5,7-pentahydroxyflavoneAntioxidant, Anti-inflammatory, Anticancer, AntiviralAntioxidant (DPPH scavenging): ~2-10 µM; Anticancer (various cell lines): ~10-100 µM
Luteolin 3',4',5,7-tetrahydroxyflavoneAnti-inflammatory, Neuroprotective, AnticancerAnti-inflammatory (NO production in macrophages): ~5-20 µM
Kaempferol 3,4',5,7-tetrahydroxyflavoneAntioxidant, Anti-inflammatory, AnticancerAntioxidant (ABTS scavenging): ~5-15 µM

Experimental Protocols

Replicating findings on the biological activity of natural compounds requires standardized and detailed methodologies. Below is a generalized protocol for assessing the antibacterial activity of a compound like this compound, based on common practices in the field.

4.1. General Experimental Workflow for Antibacterial Activity Screening

The following diagram outlines a typical workflow for evaluating the antibacterial properties of a test compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Dissolve this compound in DMSO) mic_assay Minimum Inhibitory Concentration (MIC) Assay (Broth microdilution) compound_prep->mic_assay bacterial_prep Bacterial Culture Preparation (Grow to mid-log phase) bacterial_prep->mic_assay mbc_assay Minimum Bactericidal Concentration (MBC) Assay (Plate MIC wells on agar) mic_assay->mbc_assay data_analysis Data Analysis (Determine MIC and MBC values) mbc_assay->data_analysis

Caption: A generalized workflow for determining the antibacterial activity of a compound.

4.2. Detailed Methodology for Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on a suitable agar plate and incubate for 18-24 hours at 37°C.

    • Inoculate a single colony into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in MHB.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways

Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. Given the reported anti-inflammatory and antitumor activities of plants containing this compound, a plausible mechanism of action could involve the inhibition of pro-inflammatory pathways such as the NF-κB signaling cascade.

5.1. Hypothetical Modulation of the NF-κB Signaling Pathway by this compound

The following diagram illustrates a simplified representation of the NF-κB signaling pathway and a hypothetical point of inhibition by this compound.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates OxyayaninB This compound OxyayaninB->IKK Inhibits (Hypothesized) Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Induces

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

This guide highlights the current state of knowledge on the biological activity of this compound. Further research, including in vitro and in vivo studies with the purified compound, is necessary to elucidate its specific mechanisms of action and to provide the quantitative data required for comprehensive comparisons and potential therapeutic development.

References

Methoxyflavones as Therapeutic Agents: A Comparative Review Featuring Oxyayanin B and Other Key Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the therapeutic potential of methoxyflavones, a class of naturally occurring flavonoids, reveals promising applications in cancer, inflammation, and neurodegenerative diseases. This review compares the efficacy of several key methoxyflavones, including the lesser-known Oxyayanin B, by examining experimental data on their biological activities and underlying mechanisms of action.

Methoxyflavones, characterized by the presence of one or more methoxy groups on the flavone backbone, have garnered significant attention from the scientific community for their enhanced bioavailability and potent pharmacological effects compared to their hydroxylated counterparts. This guide provides a comparative overview of the therapeutic potential of various methoxyflavones, with a special focus on this compound, alongside more extensively studied compounds such as Nobiletin, Tangeretin, and Sinensetin.

Comparative Analysis of Therapeutic Potential

The therapeutic efficacy of methoxyflavones varies depending on the number and position of methoxy groups, which influence their biological activity. The following tables summarize the available quantitative data on the anti-cancer, anti-inflammatory, and neuroprotective effects of selected methoxyflavones.

Anti-Cancer Activity

The anti-proliferative activity of methoxyflavones has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

MethoxyflavoneCancer Cell LineIC50 (µM)Reference
Sinensetin MCF7 (Breast)131.5[1]
MDA-MB-231 (Breast)97.45[1]
HeLa (Cervical)50
CHO (Ovarian)10
TJ-GBC2 (Gallbladder)<25
Nobiletin TCA-8113 (Oral Squamous Carcinoma)~40
CAL-27 (Oral Squamous Carcinoma)~50
Tangeretin MDA-MB-231 (Breast)~20
This compound (as TTF) -Data not available
Anti-Inflammatory Activity

Methoxyflavones exhibit anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

MethoxyflavoneAssayIC50 (µM)Reference
7,3´,4´-Trihydroxyflavone Nitric Oxide Production2.71[2]
6,3´,4´-Trihydroxyflavone Nitric Oxide Production3.20[2]
This compound -Data not available
Neuroprotective Effects

The neuroprotective potential of methoxyflavones is a growing area of research, with studies demonstrating their ability to protect neuronal cells from damage.

MethoxyflavoneAssayEC50 (µM)Reference
4'-Methoxyflavone MNNG-induced cell death11.41[1]
3',4'-Dimethoxyflavone MNNG-induced cell death9.94[1]
5,7-Dimethoxyflavone -Data not available
5,7,4'-Trimethoxyflavone -Data not available
This compound (as TTF) H2O2-induced astrocyte deathProtective

Signaling Pathways and Mechanisms of Action

The therapeutic effects of methoxyflavones are mediated through their interaction with various cellular signaling pathways. For instance, in cancer, they have been shown to induce apoptosis and inhibit cell proliferation by modulating pathways such as PI3K/Akt and Wnt/β-catenin. Their anti-inflammatory effects are often attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. In the context of neuroprotection, methoxyflavones have been found to activate pro-survival pathways and protect against oxidative stress.

Methoxyflavone_Signaling_Pathways cluster_cancer Anti-Cancer Effects cluster_inflammation Anti-Inflammatory Effects cluster_neuroprotection Neuroprotective Effects Methoxyflavones_cancer Methoxyflavones PI3K_Akt PI3K/Akt Pathway Methoxyflavones_cancer->PI3K_Akt Inhibition Wnt_beta_catenin Wnt/β-catenin Pathway Methoxyflavones_cancer->Wnt_beta_catenin Inhibition Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes Wnt_beta_catenin->Proliferation Promotes Methoxyflavones_inflammation Methoxyflavones NF_kB NF-κB Pathway Methoxyflavones_inflammation->NF_kB Inhibition Inflammatory_Mediators Inflammatory Mediators (e.g., NO, COX-2) NF_kB->Inflammatory_Mediators Induces Methoxyflavones_neuro Methoxyflavones Oxidative_Stress Oxidative Stress Methoxyflavones_neuro->Oxidative_Stress Inhibition Neuronal_Survival Neuronal Survival Methoxyflavones_neuro->Neuronal_Survival Promotion

Figure 1: Simplified overview of signaling pathways modulated by methoxyflavones.

Experimental Protocols

To ensure the reproducibility and validity of the cited findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of methoxyflavones on cancer cells.

Workflow:

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with Methoxyflavones start->treat incubate1 Incubate for 24-72h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize measure Measure absorbance at 570 nm solubilize->measure

Figure 2: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the methoxyflavone of interest for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control cells.

Western Blot Analysis

This technique is employed to detect and quantify specific proteins involved in signaling pathways affected by methoxyflavones.

Procedure:

  • Protein Extraction: Cells are treated with methoxyflavones, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured on X-ray film or with a digital imager.

Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory effect of methoxyflavones by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Procedure:

  • Cell Culture and Treatment: RAW 264.7 cells are plated and pre-treated with various concentrations of methoxyflavones for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Calculation: The amount of nitrite is calculated from a standard curve generated with known concentrations of sodium nitrite.

Conclusion

The comparative analysis of various methoxyflavones underscores their significant therapeutic potential, particularly in the realms of oncology, inflammation, and neuroprotection. While well-studied compounds like Nobiletin, Tangeretin, and Sinensetin have demonstrated potent bioactivities with established mechanisms of action, the exploration of less common derivatives like this compound is crucial for expanding the therapeutic arsenal. The available data, though limited for this compound, suggests that methoxyflavones with similar structural features possess protective effects, warranting further investigation into its specific anti-cancer and anti-inflammatory properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to validate and expand upon these findings, ultimately paving the way for the development of novel methoxyflavone-based therapeutics.

References

Safety Operating Guide

Navigating the Disposal of Oxyayanin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Data Summary

While specific hazard data is limited, the known chemical and physical properties of Oxyayanin B are summarized below. This information is crucial for understanding its chemical nature and for the proper labeling of waste containers.

PropertyValueSource
Molecular FormulaC₁₈H₁₆O₈PubChem[1]
Molecular Weight360.3 g/mol PubChem[1]
IUPAC Name5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-onePubChem[1]
Synonyms3',5,6-trihydroxy-3,4',7-trimethoxyflavone, Thtmof, Oxyanin BPubChem[1]
Hazard Data
Acute ToxicityData not available
Skin Corrosion/IrritationData not available
Serious Eye DamageData not available
FlammabilityData not available

Experimental Protocols: Proper Disposal Procedures

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is based on standard guidelines for the disposal of hazardous chemical waste from laboratory settings.[2][3][4]

1. Waste Identification and Segregation:

  • Treat all solid and liquid waste containing this compound as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless their compatibility is known. Incompatible wastes must be stored separately to prevent dangerous reactions.[2][3]

2. Waste Collection:

  • Solid Waste:

    • Collect solid this compound waste (e.g., contaminated personal protective equipment (PPE), weighing boats, paper towels) in a designated, leak-proof container lined with a clear plastic bag.[2]

    • The container should be clearly labeled as "Hazardous Waste."

  • Liquid Waste:

    • Collect liquid waste containing this compound (e.g., solutions, rinsates) in a designated, sealable, and chemically resistant container (e.g., a glass or polyethylene carboy).

    • Do not fill the container more than three-quarters full to allow for vapor expansion.[3]

  • Empty Containers:

    • Thoroughly empty all original containers of this compound.[2][3]

    • Triple rinse the empty container with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.[3]

    • After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[2][3]

3. Labeling:

  • All hazardous waste containers must be properly labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound waste."

    • The major components and their approximate percentages if it is a mixed waste stream.

    • The date the waste was first added to the container.

    • The name and contact information of the principal investigator or laboratory supervisor.

4. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be under the control of the laboratory personnel.[2]

  • Ensure waste containers are kept closed except when adding waste.

  • Store containers in secondary containment bins to prevent spills.

5. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]

  • Do not dispose of this compound down the drain or in the regular trash.[4][5]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the decision-making process for the proper disposal of this compound.

OxyayaninB_Disposal_Workflow start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid is_container_empty Is the original container empty? start->is_container_empty Empty Container collect_solid Collect in a labeled, lined solid waste container is_solid->collect_solid Solid collect_liquid Collect in a labeled, sealed liquid waste container (max 3/4 full) is_solid->collect_liquid Liquid store_waste Store sealed waste container in designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste is_container_empty->start No triple_rinse Triple rinse the container with a suitable solvent is_container_empty->triple_rinse Yes collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of rinsed container per institutional guidelines deface_label->dispose_container contact_ehs Contact EHS for waste pickup and disposal store_waste->contact_ehs

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxyayanin B
Reactant of Route 2
Oxyayanin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.